Chlorflavonin
Beschreibung
This compound has been reported in Aspergillus campestris, Apis cerana, and Aspergillus candidus with data available.
structure
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQXYITDXJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177921 | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-64-6 | |
| Record name | Chlorflavonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorflavonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Chlorflavonin from Mucor irregularis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorflavonin, a potent flavonoid natural product, has emerged as a significant lead compound in the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the discovery of this compound from the endophytic fungus Mucor irregularis. It details the isolation, structure elucidation, and biological evaluation of this compound, with a focus on its mechanism of action against Mycobacterium tuberculosis. This document presents quantitative data in structured tables, provides detailed experimental protocols for key methodologies, and utilizes visualizations to illustrate complex pathways and workflows, serving as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics with unique mechanisms of action. Endophytic fungi are a promising source of bioactive secondary metabolites with diverse chemical structures and biological activities. An investigation into the endophytic fungus Mucor irregularis, isolated from the Cameroonian medicinal plant Moringa stenopetala, led to the isolation of this compound, a flavonoid with potent antimycobacterial properties.[1][2][3] This guide focuses on the pivotal discovery of this compound from this fungal source.
Isolation and Structure Elucidation
The isolation of this compound from Mucor irregularis involves a multi-step process combining fermentation, extraction, and chromatographic purification. The structure of the isolated compound was subsequently confirmed through extensive spectroscopic analysis.
Experimental Protocols
2.1.1. Fungal Fermentation and Extraction
-
Fungal Strain: Mucor irregularis isolated from the medicinal plant Moringa stenopetala.[1][2][3]
-
Culture Medium: The fungus is cultivated in a suitable liquid medium, such as a corn steep liquor and glucose-based medium, to encourage the production of secondary metabolites.[4][5]
-
Fermentation Conditions: The culture is incubated for a period of 4 to 5 days in a pilot-scale fermentor with agitation and aeration to optimize growth and metabolite production.[4][5]
-
Extraction: The whole fermentation brew is extracted with a hydrocarbon solvent to partition the organic compounds, including this compound.[5]
2.1.2. Chromatographic Purification
-
Initial Purification: The crude extract is subjected to column chromatography over silica gel using a gradient elution system of n-hexane and ethyl acetate to separate fractions based on polarity.
-
Further Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
2.1.3. Structure Elucidation
The chemical structure of this compound was determined to be 3′-chloro-2′,5-dihydroxy-3,7,8-trimethoxyflavone using a combination of spectroscopic techniques:[6]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework.[7]
Biological Activity and Mechanism of Action
This compound exhibits potent and selective activity against Mycobacterium tuberculosis, including drug-resistant strains.[8] Its mechanism of action has been elucidated, revealing a novel target in a crucial biosynthetic pathway.
Antimycobacterial Activity and Cytotoxicity
This compound demonstrates significant in vitro growth inhibitory activity against M. tuberculosis while showing minimal cytotoxicity against human cell lines.[1][2][3]
| Compound | Organism/Cell Line | Activity Metric | Value |
| This compound | Mycobacterium tuberculosis H37Rv | MIC₉₀ | 1.56 µM[1][3][9] |
| This compound | Human fetal lung fibroblast cell line MRC-5 | Cytotoxicity | No cytotoxicity up to 100 µM[1][2][3] |
| This compound | Human monocyte cell line THP-1 | Cytotoxicity | No cytotoxicity up to 100 µM[1][2][3] |
Mechanism of Action
Through a combination of whole-genome sequencing of resistant mutants, chemical supplementation assays, and molecular docking studies, the molecular target of this compound in M. tuberculosis was identified as the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[1][2][3][9]
-
Target: Acetohydroxyacid synthase (AHAS) is a key enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, as well as pantothenic acid.[1][2]
-
Effect of Inhibition: Inhibition of IlvB1 by this compound leads to a combined auxotrophy for BCAAs and pantothenic acid, resulting in a bacteriostatic effect.[1][2]
Synergistic Effects
This compound exhibits synergistic effects when used in combination with first-line anti-TB drugs. This synergy can lead to complete sterilization in liquid culture.[1][3][9]
Visualizations
Experimental Workflow
References
- 1. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of this compound, an antifungal metabolite of Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound, an Antifungal Metabolite of Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of Chlorflavonin in Fungi: A Novel Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorflavonin, a flavonoid antibiotic produced by fungi such as Aspergillus candidus and Mucor irregularis, exhibits significant antifungal and antitubercular properties.[1][2] Its biosynthesis is of considerable interest as it proceeds through a novel pathway, distinct from the well-characterized flavonoid synthesis routes in plants.[3] This guide elucidates the complete biosynthetic pathway of this compound, detailing the unique enzymatic machinery, precursor molecules, and genetic architecture. It provides a comprehensive overview of the key enzymes, including a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS), a novel chalcone isomerase (CHI), and a flavin mononucleotide (FMN)-dependent flavone synthase (FNS).[3] Furthermore, this document summarizes quantitative production data and presents detailed experimental protocols for key methodologies used in the study of this pathway, including fermentation, product isolation, and genetic manipulation.
Introduction
Flavonoids are a diverse class of natural products historically associated with plant secondary metabolism. However, the discovery of this compound and its dechloro-analogue from the fungus Aspergillus candidus confirmed that fungi also possess the capability to synthesize these bioactive compounds.[4] Early radiolabeling studies indicated that this compound is assembled from one C6C1 precursor derived from L-phenylalanine and four C2 units derived from acetate, a departure from the canonical plant pathway.[5] Recent genomic and biochemical investigations have uncovered a unique biosynthetic gene cluster (BGC) responsible for this compound production, revealing a fascinating example of convergent evolution in natural product biosynthesis.[3][6] Understanding this pathway is crucial for harnessing its potential through synthetic biology to generate novel flavonoid derivatives for therapeutic applications.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade beginning with primary metabolites and culminating in the halogenated flavone structure. Unlike plant pathways that utilize a type III PKS, the fungal route is initiated by a large, multidomain NRPS-PKS hybrid enzyme.[3][7]
Precursor Molecules
The backbone of this compound is constructed from two primary precursor pools:
-
L-Phenylalanine: This amino acid provides the B-ring and the C2-C3 atoms of the central pyran ring. Isotope labeling studies with L-[β-¹⁴C]-phenylalanine showed specific incorporation of the label into position 2 of the flavonoid skeleton.[4]
-
Acetate (via Malonyl-CoA): Four molecules of acetate are used to construct the A-ring and the remaining carbon atom of the central ring.[5]
Core Biosynthetic Steps
The pathway proceeds through three key enzymatic transformations encoded by the this compound (cfv) gene cluster:
-
Chalcone Formation: A core nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid, encoded by the cfv1 gene, is responsible for generating the key chalcone intermediate.[3][6] This enzyme first activates a C6C1 unit (likely derived from cinnamate or benzoate) via its NRPS module and then performs four successive extensions with malonyl-CoA via its PKS module to assemble the polyketide chain, which is then cyclized to form the chalcone scaffold.[5][7]
-
Flavanone Formation: A novel type of chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone.[3] This fungal CHI is mechanistically distinct from its plant counterparts, utilizing a histidine-mediated oxa-Michael addition.[3]
-
Flavone Formation and Tailoring: A flavin mononucleotide (FMN)-dependent oxidoreductase, acting as a flavone synthase (FNS), catalyzes the desaturation of the flavanone to produce the corresponding flavone.[3] The final tailoring step is a chlorination reaction, catalyzed by a putative flavin-dependent halogenase encoded within the BGC, which converts dechlorothis compound into this compound.[4][6]
Quantitative Data
Quantitative analysis of this compound production has been reported for specific strains and fermentation conditions. The data, while limited, provides a baseline for production yields. Enzyme kinetic data for the specific enzymes in the this compound pathway are not currently available in the literature.
| Parameter | Value | Fungus Strain | Reference |
| Product Titer | 25 µg/mL | Aspergillus candidus (wild strain) | [1][8] |
| Fermentation Time | 4 - 5 days | Aspergillus candidus | [1][8] |
| Purification Yield | 50% (from whole brew) | Aspergillus candidus | [1] |
| Precursor Incorporation | [1-¹⁴C]Acetate: 2.5% | Aspergillus candidus | [5] |
| L-[β-¹⁴C]Phenylalanine: 9.9% | Aspergillus candidus | [5] | |
| Biological Activity (MIC₉₀) | 1.56 µM | Mycobacterium tuberculosis | [2] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound, starting from the primary precursors.
Experimental Workflow: Gene Knockout Confirmation
Functional characterization of the this compound gene cluster relies on targeted gene disruption. The diagram below outlines the typical workflow for confirming the function of a key biosynthetic gene (e.g., cfv1) using Agrobacterium-mediated transformation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Fermentation and Production of this compound
This protocol is based on the reported methods for producing this compound from Aspergillus candidus.[1][8]
-
Media Preparation: Prepare a liquid fermentation medium containing corn steep liquor (e.g., 2% w/v) and glucose (e.g., 4% w/v). Adjust the pH to 6.0 before autoclaving.
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial culture of A. candidus.
-
Fermentation: Incubate the culture in a pilot-scale fermentor for 4-5 days at 25-28°C. Ensure high rates of agitation (e.g., 200-300 RPM) and aeration to maximize production.
-
Harvesting: After the incubation period, harvest the entire fermentation brew (mycelia and broth) for extraction.
Extraction and Purification
This protocol describes a general method for isolating this compound from the fermentation brew.[1][8]
-
Solvent Extraction: Extract the entire fermentation brew with an equal volume of a hydrocarbon solvent (e.g., hexane or ethyl acetate). Mix vigorously and separate the organic phase. Repeat the extraction 2-3 times.
-
Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Recrystallization: Dissolve the crude extract in a minimal amount of hot benzene. Slowly add petroleum ether until turbidity is observed.
-
Purification: Allow the solution to cool slowly to room temperature, then transfer to 4°C to facilitate crystal formation. Collect the purified this compound crystals by filtration and wash with cold petroleum ether. The overall yield from brew to pure product is approximately 50%.[1]
Gene Disruption via Agrobacterium-mediated Transformation (AMT)
This protocol provides a representative workflow for creating a gene knockout mutant in Aspergillus, adapted from established methods for the genus.[9][10]
-
Vector Construction:
-
Amplify ~1 kb regions flanking the 5' (left arm) and 3' (right arm) ends of the target gene (e.g., cfv1) from A. candidus genomic DNA.
-
Clone the left and right arms into a binary vector (e.g., pCAMBIA series) flanking a selectable marker, such as the hygromycin B phosphotransferase gene (hph).
-
The resulting knockout plasmid (e.g., pOKF93) is transformed into E. coli for amplification and sequence verification.
-
-
Agrobacterium Transformation:
-
Introduce the verified binary vector into Agrobacterium tumefaciens strain LBA4404 via electroporation or heat shock.
-
Select transformed Agrobacterium on YM agar plates containing appropriate antibiotics (e.g., kanamycin for the binary vector and streptomycin for the Agrobacterium strain).
-
-
Co-cultivation:
-
Grow the transformed Agrobacterium in induction medium (e.g., IM) containing acetosyringone (200 µM) to an OD₆₀₀ of ~0.6.
-
Harvest fresh A. candidus conidia and prepare a suspension of 1 x 10⁶ spores/mL in induction medium.
-
Mix the Agrobacterium culture and the conidial suspension (e.g., at a 1:1 ratio) and plate 200 µL of the mixture onto a nitrocellulose membrane placed on a co-cultivation plate (IM agar with acetosyringone).
-
Incubate at 22-25°C for 48-72 hours.
-
-
Selection and Verification:
-
Transfer the membrane to a selection plate (e.g., Czapek Dox agar) containing a fungal growth selection agent (e.g., 100 µg/mL hygromycin B) and a bacteriostatic agent (e.g., 100 µg/mL cefotaxime).
-
Incubate for 5-7 days until resistant colonies appear.
-
Isolate putative transformants onto fresh selection plates.
-
Confirm successful gene replacement by PCR using primers flanking the insertion site and internal to the hph gene. The absence of the wild-type gene product should also be confirmed.
-
Conclusion
The biosynthesis of this compound in fungi represents a significant deviation from the established paradigms of flavonoid synthesis in plants. The central role of an NRPS-PKS hybrid enzyme highlights the remarkable versatility and modularity of fungal secondary metabolic pathways. The elucidation of this pathway not only deepens our fundamental understanding of natural product biosynthesis but also provides a powerful toolkit for bioengineering. The enzymes from this pathway can be leveraged for the combinatorial biosynthesis of novel flavonoid structures with potentially enhanced or new biological activities, offering promising avenues for drug discovery and development. Further research into the regulatory networks governing the this compound gene cluster and detailed kinetic characterization of its unique enzymes will be critical for fully realizing this biotechnological potential.
References
- 1. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthetic origin of this compound, a flavonoid antibiotic from Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of this compound, an antifungal metabolite of Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound, an Antifungal Metabolite of Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Functional Characterization of Fungal Chalcone Synthase and Chalcone Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3.2. Agrobacterium‑mediated transformation [bio-protocol.org]
- 9. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Chlorflavonin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorflavonin, a naturally occurring flavonoid, has garnered significant scientific interest due to its potent antifungal and antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented to facilitate further research and development. The document also elucidates its mechanism of action against Mycobacterium tuberculosis, highlighting its role as an inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid and pantothenic acid biosynthesis.
Chemical Structure and Identification
This compound is a flavonoid belonging to the flavone subclass. Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with specific substitutions.
Systematic Name: 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one[1]
Molecular Formula: C₁₈H₁₅ClO₇[1]
Molecular Weight: 378.76 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in the literature, other key properties have been determined.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅ClO₇ | [1] |
| Molecular Weight | 378.76 g/mol | [1] |
| CAS Number | 23363-64-6 | |
| Appearance | Not reported | |
| Melting Point | Not consistently reported | |
| Solubility | Poor aqueous solubility | |
| SMILES | COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | [1] |
| InChI | InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | [1] |
| InChIKey | JLSQXYITDXJTKL-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, particularly against fungal and mycobacterial pathogens.
Antifungal Activity
This compound was first identified as an antifungal metabolite produced by Aspergillus candidus.[2][3]
Antimycobacterial Activity
This compound has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5]
| Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Mycobacterium tuberculosis H37Rv | 1.56 µM (MIC₉₀) | [4][5] |
| Mycobacterium tuberculosis XDR strains | Potent activity observed | [4] |
Mechanism of Action against Mycobacterium tuberculosis
The primary mechanism of action of this compound against M. tuberculosis is the inhibition of the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase.[4][5] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, as well as pantothenic acid (Vitamin B5).[4][6]
The inhibition of AHAS by this compound leads to a depletion of these essential amino acids and pantothenic acid, ultimately arresting the growth of the mycobacteria.[4] This pathway is absent in humans, making AHAS an attractive target for selective antimycobacterial drugs.[7]
Caption: Inhibition of AHAS by this compound disrupts BCAA and Pantothenate synthesis.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound, based on published literature.
Isolation from Aspergillus candidus
This protocol is adapted from the general procedures described for the isolation of fungal metabolites.[2][3]
Caption: Workflow for the isolation of this compound from Aspergillus candidus.
Detailed Protocol:
-
Fungal Culture: Inoculate Aspergillus candidus into a suitable liquid fermentation medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., corn steep liquor).
-
Fermentation: Incubate the culture for 4-5 days under controlled conditions of temperature, agitation, and aeration to promote the production of this compound.
-
Extraction: After the fermentation period, extract the entire culture broth (including mycelia) with an appropriate organic solvent such as a hydrocarbon solvent.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Purification: Purify the crude extract by recrystallization from a solvent system like benzene and petroleum ether to yield pure this compound. The overall yield from the fermentation brew to the pure product has been reported to be around 50%.[2]
Total Synthesis
The total synthesis of this compound can be achieved through various synthetic routes. A general approach involves the construction of the flavone backbone followed by the introduction of the required substituents. A common method is the oxidative cyclization of a chalcone precursor.
General Synthetic Scheme:
Caption: General synthetic route to this compound via a chalcone intermediate.
Detailed Protocol (Illustrative Example):
A detailed experimental protocol for the synthesis of 3-chloroflavone derivatives has been described, which can be adapted for this compound.[8]
-
Chalcone Synthesis: To a solution of an appropriately substituted o-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde. Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) and stir the reaction mixture at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone. Filter, wash with water, and dry the crude chalcone.
-
Oxidative Cyclization: Dissolve the synthesized chalcone in a suitable solvent (e.g., DMSO or PEG-400). Add an oxidizing agent (e.g., iodine or copper(II) chloride) and heat the reaction mixture.[8] Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water to precipitate the crude flavone.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The following protocol is based on the resazurin microtiter assay (REMA), a commonly used method for determining the MIC of compounds against M. tuberculosis.[4]
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.
Detailed Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls. Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: After the incubation period, add a freshly prepared resazurin solution to each well.
-
Reading Results: Incubate the plates for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This protocol is a generalized method for assaying AHAS activity, which can be adapted to assess the inhibitory effect of this compound.[9] The assay is typically a colorimetric method that detects the product of the AHAS reaction.
Detailed Protocol:
-
Enzyme Preparation: Prepare a cell-free extract containing AHAS from M. tuberculosis or use a purified recombinant enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors for AHAS activity, including thiamine pyrophosphate (TPP), MgCl₂, and FAD.
-
Inhibition Assay: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the AHAS enzyme preparation, and various concentrations of this compound (or a solvent control). Pre-incubate for a short period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, pyruvate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Product Detection: Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of the product, acetolactate, to acetoin. Add creatine and α-naphthol solutions, which react with acetoin to form a colored complex.
-
Measurement: After a color development period, measure the absorbance at a specific wavelength (e.g., 525 nm).
-
Data Analysis: Calculate the percentage of inhibition of AHAS activity at each concentration of this compound compared to the control without the inhibitor. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.
Conclusion
This compound is a promising natural product with significant potential for the development of new antifungal and antimycobacterial agents. Its well-defined chemical structure, coupled with a specific and selective mechanism of action against a validated drug target in Mycobacterium tuberculosis, makes it an excellent lead compound for further optimization and preclinical development. The experimental protocols provided in this guide are intended to facilitate ongoing research efforts in this area. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in vivo.
References
- 1. This compound | C18H15ClO7 | CID 5281606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of this compound, an antifungal metabolite of Aspergillus candidus. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Production of this compound, an antifungal metabolite of Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 5. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorflavonin as an Inhibitor of Acetohydroxyacid Synthase (AHAS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorflavonin, a flavonoid natural product, has emerged as a potent inhibitor of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents, particularly in the context of infectious diseases such as tuberculosis.
Introduction
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a key enzyme (EC 2.2.1.6) that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1] This pathway is present in bacteria, fungi, and plants, but absent in mammals, making AHAS an attractive target for the development of selective inhibitors with potential applications as herbicides and antimicrobial agents.[1][2]
This compound is a flavonoid compound first isolated from the endophytic fungus Mucor irregularis.[2][3] It has demonstrated significant growth inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] Mechanistic studies have revealed that this compound exerts its antimycobacterial effect by specifically targeting the catalytic subunit of AHAS, IlvB1.[2][3] This inhibition leads to auxotrophy for branched-chain amino acids and pantothenic acid, ultimately arresting bacterial growth.[2][3]
This guide summarizes the current knowledge on this compound as an AHAS inhibitor, with a focus on its activity against Mycobacterium tuberculosis.
Quantitative Data
The inhibitory activity of this compound has been quantified through various assays, both at the whole-cell and enzymatic levels. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Organism/Cell Line | Value | Reference |
| MIC90 | M. tuberculosis H37Rv | 1.56 µM | [2][3] |
| Cytotoxicity (CC50) | Human MRC-5 cells | > 100 µM | [2][3] |
| Cytotoxicity (CC50) | Human THP-1 cells | > 100 µM | [2][3] |
Table 2: Synergistic Activity of this compound with First-Line Antibiotics
| Combination | Effect | Observation | Reference |
| This compound + Isoniazid | Synergistic | Complete sterilization in liquid culture | [3] |
| This compound + Delamanid | Synergistic | Complete sterilization in liquid culture | [3] |
Note: While this compound has been demonstrated to be a potent inhibitor of the AHAS catalytic subunit IlvB1, with stronger inhibition observed than the known inhibitor pyrazosulfuron ethyl, a specific IC50 value for the enzymatic inhibition has not been reported in the primary literature.[4]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of acetohydroxyacid synthase (AHAS), which disrupts the biosynthesis of branched-chain amino acids and pantothenic acid.
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.
As shown in Figure 1, AHAS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine, leucine, and pantothenate biosynthesis. It also catalyzes the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine biosynthesis.[5] this compound directly inhibits the catalytic subunit of AHAS (IlvB1), blocking the formation of these essential precursors.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as an AHAS inhibitor, based on the procedures described by Rehberg et al., 2018.[3]
Expression and Purification of M. tuberculosis AHAS Catalytic Subunit (IlvB1)
The following workflow outlines the process for obtaining purified IlvB1 enzyme.
Methodology:
-
Gene Amplification: The ilvB1 gene is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR). The primers are designed to introduce an N-terminal hexahistidine (His6) tag for purification.
-
Cloning: The amplified ilvB1-His6 fragment is ligated into a pET series expression vector, such as pET30a.
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The crude cell lysate is subjected to nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography to specifically bind the His6-tagged IlvB1 protein.
-
Desalting: The purified protein is desalted using gel filtration chromatography to remove excess salt and imidazole.
AHAS Enzyme Inhibition Assay
The activity of the purified IlvB1 enzyme and its inhibition by this compound can be determined using a colorimetric assay.
Reagents:
-
Reaction Buffer: 100 mM Potassium Phosphate (K3PO4), pH 7.5, 10 mM MgCl2, 1 mM Thiamine Diphosphate (ThDP), 50 µM Flavin Adenine Dinucleotide (FAD).
-
Substrate: 75 mM Pyruvate.
-
Enzyme: Purified IlvB1-His6.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Colorimetric Reagents: Creatine and α-naphthol.
-
Stop Solution: Sulfuric Acid (H2SO4).
Procedure:
-
Reaction Setup: In a microtiter plate, combine the reaction buffer, purified IlvB1 enzyme, and varying concentrations of this compound (or vehicle control).
-
Initiation: Start the reaction by adding the pyruvate substrate.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., H2SO4). This also facilitates the decarboxylation of the product, α-acetolactate, to acetoin.
-
Color Development: Add creatine followed by α-naphthol to the reaction mixture. This leads to the formation of a red-colored complex with acetoin.
-
Measurement: Measure the absorbance of the red complex at a specific wavelength (e.g., 525 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Conclusion
This compound is a promising natural product that effectively inhibits the growth of Mycobacterium tuberculosis by targeting the essential enzyme acetohydroxyacid synthase. Its high potency, selectivity, and synergistic effects with existing antibiotics make it an attractive lead compound for the development of new anti-tuberculosis drugs. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the mechanism of action and potential therapeutic applications of this compound and its derivatives. Future studies should focus on determining the precise kinetic parameters of IlvB1 inhibition by this compound and exploring its efficacy in in vivo models of tuberculosis.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H15ClO7 | CID 5281606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
IlvB1 as the Molecular Target of Chlorflavonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorflavonin, a naturally occurring flavonoid, has demonstrated potent antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, focusing on its specific inhibition of the acetohydroxyacid synthase (AHAS) catalytic subunit, IlvB1. This document summarizes key quantitative data, details the experimental methodologies used to validate IlvB1 as the molecular target, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a flavonoid compound originally isolated from the endophytic fungus Mucor irregularis.[1][2][3] It has emerged as a promising lead compound for the development of novel anti-tuberculosis therapies due to its significant in vitro activity against Mycobacterium tuberculosis and its low cytotoxicity against human cell lines.[1][2][3][4] A critical aspect of its potential as a therapeutic agent is its novel mechanism of action, which differentiates it from current tuberculosis drugs and offers a potential solution to the growing problem of drug-resistant tuberculosis.[5][6] This guide focuses on the elucidation of IlvB1 as the specific molecular target of this compound.
Quantitative Data on this compound Activity
This compound exhibits potent and selective activity against Mycobacterium tuberculosis. The key quantitative metrics for its biological activity are summarized in the table below.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC90 | Mycobacterium tuberculosis H37Rv | 1.56 µM | [1][2][3][7] |
| Cytotoxicity | Human MRC-5 and THP-1 cell lines | No cytotoxicity up to 100 µM | [1][2][3][7] |
| Synergy | Isoniazid, Delamanid | Synergistic effects observed | [2][3][4][7] |
| Intracellular Activity | M. tuberculosis in macrophages | Superior to streptomycin | [2][3][4][7] |
IlvB1: The Molecular Target of this compound
The molecular target of this compound in Mycobacterium tuberculosis has been identified as the catalytic subunit of acetohydroxyacid synthase (AHAS), IlvB1.[1][4][7] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[8][9][10] This pathway is essential for the bacterium and is absent in humans, making it an attractive target for antimicrobial drug development.[6]
Mechanism of Action
This compound specifically inhibits IlvB1, leading to a blockage in the production of BCAAs and pantothenic acid.[1][6][7][11] This inhibition results in combined auxotrophies for these essential nutrients, ultimately leading to a bacteriostatic effect on the bacteria.[2][4][7] The inhibition of IlvB1 by this compound disrupts the metabolic processes illustrated in the signaling pathway diagram below.
Experimental Protocols for Target Validation
The identification and validation of IlvB1 as the molecular target of this compound were achieved through a combination of genetic, biochemical, and computational approaches.[1][4][7] The overall experimental workflow is depicted in the diagram below.
Isolation of Resistant Mutants and Whole-Genome Sequencing
-
Protocol:
-
Mycobacterium tuberculosis cultures were grown on solid medium containing 10 µM this compound to select for spontaneous resistant mutants.[1]
-
The frequency of resistance was determined to be approximately 10-7.[1]
-
Genomic DNA was isolated from several independent resistant mutants.
-
Whole-genome sequencing was performed on the isolated genomic DNA.
-
The resulting sequences were mapped to the M. tuberculosis H37Rv reference genome to identify single nucleotide polymorphisms (SNPs) associated with resistance.
-
Chemical Supplementation Assays
-
Protocol:
-
Wild-type M. tuberculosis was cultured in a defined medium (e.g., Middlebrook 7H9) containing this compound.
-
The medium was supplemented with various metabolites, including branched-chain amino acids (leucine, valine, isoleucine) and pantothenic acid, both individually and in combination.[11]
-
Bacterial growth was monitored to determine if the inhibitory effect of this compound could be reversed by the supplementation of specific nutrients.
-
Complete reversal of inhibition by the addition of all three branched-chain amino acids and pantothenic acid confirmed that this compound's antibacterial effect is due to the disruption of these specific biosynthetic pathways.[1][11]
-
Molecular Docking Studies
-
Protocol:
-
A homology model of M. tuberculosis IlvB1 was constructed using known structures of homologous acetohydroxyacid synthase proteins as templates.[1]
-
Computational docking simulations were performed using software such as Glide and AutoDock to predict the binding mode of this compound within the putative active site of IlvB1.[1]
-
The docking results provided a structural hypothesis for the interaction between this compound and IlvB1, suggesting that the compound binds in or near the active site, thereby inhibiting enzyme function.[1]
-
Enzymatic Characterization
-
Protocol:
-
Wild-type and mutated versions of the ilvB1 gene (containing the mutations identified in resistant strains) were cloned and expressed to produce recombinant IlvB1 protein.
-
The enzymatic activity of the purified wild-type and mutant IlvB1 was measured using an acetohydroxyacid synthase (AHAS) activity assay.
-
The assay typically involves the colorimetric detection of acetoin, a breakdown product of α-acetolactate, in the presence of the enzyme's substrates (pyruvate).
-
The inhibitory effect of this compound on the activity of both wild-type and mutant IlvB1 was determined by performing the AHAS assay in the presence of varying concentrations of the compound.
-
A strong inhibition of wild-type IlvB1 activity by this compound, but not of the mutated enzyme from resistant strains, provided direct evidence of target engagement.[1]
-
Conclusion
The convergence of evidence from genetic, chemical, computational, and biochemical studies unequivocally identifies IlvB1, the catalytic subunit of acetohydroxyacid synthase, as the molecular target of this compound in Mycobacterium tuberculosis. This specific targeting of an essential bacterial enzyme that is absent in humans underscores the potential of this compound as a promising candidate for the development of new anti-tuberculosis drugs with a novel mechanism of action. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and selective inhibitors of IlvB1.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uniprot.org [uniprot.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Inactivation of the ilvB1 gene in Mycobacterium tuberculosis leads to branched-chain amino acid auxotrophy and attenuation of virulence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca2.tamu.edu [orca2.tamu.edu]
The Biological Activity Spectrum of Chlorflavonin: A Technical Guide for Researchers
An In-depth Examination of a Promising Fungal Metabolite
Abstract
Chlorflavonin, a chlorinated flavonoid first isolated from the fungus Aspergillus candidus, has demonstrated a range of biological activities, positioning it as a molecule of significant interest for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity spectrum, with a focus on its antibacterial and potential antifungal, anticancer, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. While research has firmly established its potent activity against Mycobacterium tuberculosis, data on its broader antifungal, anticancer, and antiviral efficacy remains limited in publicly available literature.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants and fungi, known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] this compound (Figure 1) is a unique member of this class, distinguished by a chlorine substituent on its B-ring, a feature that significantly influences its biological activity.[4] Initially identified as an antifungal agent, recent research has highlighted its potent antibacterial activity, particularly against the causative agent of tuberculosis.[1][4] This guide aims to synthesize the existing knowledge on this compound to facilitate further research and development.
Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)
Antibacterial Activity
The most well-documented biological activity of this compound is its potent inhibition of Mycobacterium tuberculosis.
Quantitative Antibacterial Data
Studies have demonstrated that this compound exhibits strong growth inhibitory activity against M. tuberculosis in vitro. The minimum inhibitory concentration required to inhibit 90% of the growth (MIC90) has been reported to be in the low micromolar range.
Table 1: In Vitro Antibacterial Activity of this compound against Mycobacterium tuberculosis
| Organism | Strain | MIC90 (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv & XDR clinical isolates | 1.56 | [4] |
| Mycobacterium tuberculosis | Not specified | 2.6 | [5] |
Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
The primary molecular target of this compound in M. tuberculosis has been identified as the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[6][7][8] AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[9] By inhibiting this enzyme, this compound disrupts essential metabolic processes, leading to a bacteriostatic effect.[6][8] This mechanism is particularly promising as AHAS is present in mycobacteria but not in humans, suggesting a high degree of selectivity and potentially low host toxicity.[4]
Diagram 1: Signaling Pathway of this compound in Mycobacterium tuberculosis
Caption: Inhibition of IlvB1 by this compound disrupts bacterial growth.
Antifungal Activity
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Data Not Available | - | - |
Note: While specific MIC values for this compound are not available, related chloro-substituted flavanones have shown activity. For example, 4'-chloroflavanone exhibited an MIC of 30 µg/mL against Saccharomyces cerevisiae and Cryptococcus neoformans.[10]
Anticancer Activity
The anticancer potential of flavonoids is a significant area of research. They are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Cytotoxicity Data
A crucial aspect of a potential anticancer agent is its selectivity for cancer cells over normal cells. Encouragingly, this compound has been shown to exhibit no cytotoxicity toward the human fetal lung fibroblast cell line MRC-5 and the human monocytic cell line THP-1 at concentrations up to 100 µM.[1][8] This suggests a favorable safety profile. However, to date, there is a lack of comprehensive publicly available data detailing the half-maximal inhibitory concentrations (IC50) of this compound against a diverse panel of human cancer cell lines.
Table 3: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
| Data Not Available | - | - |
Potential Signaling Pathways in Cancer
While direct experimental evidence for this compound's modulation of specific cancer-related signaling pathways is limited, the known activities of other flavonoids provide a basis for hypothesized mechanisms. Flavonoids are known to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.
Diagram 2: Potential Cancer-Related Signaling Pathways Modulated by Flavonoids
Caption: Putative inhibition of cancer signaling pathways by flavonoids.
Antiviral Activity
The antiviral properties of flavonoids have been reported against a variety of viruses. The mechanisms of action are diverse and can include inhibiting viral entry, replication, and protein synthesis. However, there is currently no specific quantitative data (e.g., IC50 or EC50 values) available in the scientific literature regarding the antiviral activity of this compound against any specific viruses.
Table 4: Antiviral Activity of this compound
| Virus | EC50/IC50 (µM) | Reference |
| Data Not Available | - | - |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
Diagram 3: Workflow for Broth Microdilution Assay
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Potential of Chlorflavonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorflavonin, a chlorinated flavonoid first isolated from Aspergillus candidus, has demonstrated significant antifungal activity, particularly against pathogenic molds. This technical guide provides an in-depth analysis of the current understanding of this compound's antifungal properties. It consolidates quantitative data on its efficacy, details its primary mechanism of action through the inhibition of acetohydroxyacid synthase (AHAS), and explores the downstream consequences on fungal signaling pathways. Furthermore, this guide outlines detailed experimental protocols for the evaluation of its antifungal activity and target validation. Visualizations of key pathways and experimental workflows are provided to facilitate comprehension.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Flavonoids, a class of natural products, have been investigated for their diverse biological activities, including antimicrobial properties. This compound (3′-chloro-2′,5-dihydroxy-3,7,8-trimethoxyflavone) is a notable example, distinguished by the presence of a chlorine atom, which has been shown to be crucial for its bioactivity.[1] This document serves as a comprehensive resource on the antifungal characteristics of this compound, intended to support further research and development in the field of antifungal drug discovery.
Quantitative Antifungal Activity of this compound
The antifungal efficacy of this compound has been quantified against various fungal species, with Minimum Inhibitory Concentration (MIC) values being a key metric. The following table summarizes the available quantitative data.
| Fungal Species | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Aspergillus fumigatus | Not Specified | < 1.0 | < 2.64 | [2] |
| Aspergillus amstelodami | Not Specified | Not Specified | Not Specified | [2] |
| Aspergillus ochraceus | Not Specified | Not Specified | Not Specified | [2] |
| Paecilomyces variotii | Not Specified | Not Specified | Not Specified | [2] |
| Candida albicans | ATCC 10231 | Not Specified | Not Specified | [3] |
Note: The activity against C. albicans was reported as "high sensitivity" or that "nearly all compounds exhibited antifungal activity," but specific MIC values for this compound were not provided in the search results.
Mechanism of Action
The primary mechanism of action of this compound, as elucidated in studies on Mycobacterium tuberculosis, is the inhibition of the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase.[4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, as well as pantothenic acid (Vitamin B5).[6] As AHAS is a conserved enzyme in fungi but absent in mammals, it represents an attractive target for antifungal drug development.
Downstream Signaling Pathways
Inhibition of AHAS by this compound is hypothesized to induce amino acid starvation in fungal cells. This starvation state is a significant cellular stress that triggers complex signaling cascades designed to conserve resources and adapt to the nutrient-poor environment. Two key signaling pathways are implicated:
-
General Control Nonderepressible (GCN) Pathway: This is a highly conserved pathway in fungi that is activated in response to amino acid starvation. The central regulator of this pathway is the transcription factor Gcn4p. Under starvation conditions, Gcn4p is expressed and activates the transcription of genes involved in amino acid biosynthesis and other stress-response genes.[6]
-
Target of Rapamycin (TOR) Signaling Pathway: The TOR pathway is a central regulator of cell growth and proliferation in response to nutrient availability. Amino acid starvation leads to the inactivation of TOR Complex 1 (TORC1), resulting in the downregulation of protein synthesis and other anabolic processes, and the upregulation of catabolic processes like autophagy to recycle intracellular nutrients.[7]
The interplay between the GCN and TOR pathways is critical for the fungal response to amino acid limitation. The sustained activation of the GCN pathway and inhibition of TOR signaling due to AHAS blockade by this compound likely leads to cell cycle arrest and ultimately, fungal cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antifungal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolate (e.g., Aspergillus fumigatus)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Humidified incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium until sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer.
-
-
Serial Dilution:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension to achieve a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours in a humidified environment.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete (or ≥90%) inhibition of visible growth compared to the growth control.
-
For some fungi and compounds, a paradoxical effect (reduced inhibition at higher concentrations) may be observed and should be noted.
-
References
- 1. Research Portal [scholarship.libraries.rutgers.edu]
- 2. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fungal Histone Acetyl Transferase Gcn5 Controls Virulence of the Human Pathogen Candida albicans through Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gcn5 lysine acetyltransferase mediates cell wall remodeling, antifungal drug resistance, and virulence of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Natural Product Lead Discovery for Anti-Tuberculosis Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel anti-tuberculosis (anti-TB) therapeutics.[1][2][3] Natural products have historically been a rich source of antimicrobial agents and continue to offer a promising avenue for the identification of new lead compounds with diverse chemical scaffolds and novel mechanisms of action.[4][5] This technical guide provides an in-depth overview of the core methodologies, key natural product classes, and mechanisms of action relevant to the discovery of anti-TB drugs from natural sources.
The Landscape of Anti-TB Natural Products
A wide array of natural products from terrestrial and marine organisms, including plants, actinomycetes, and fungi, have demonstrated potent activity against M. tuberculosis.[1][6][7] Promising compounds are typically characterized by a low Minimum Inhibitory Concentration (MIC) and a high Selectivity Index (SI), indicating potent antimycobacterial activity and low cytotoxicity to mammalian cells.[1] Key classes of anti-TB natural products include alkaloids, terpenoids, peptides, and polyketides.[1][4]
Table 1: Potent Anti-TB Natural Products with their Sources and In Vitro Activity
| Natural Product | Chemical Class | Source Organism | MIC (µg/mL) against Mtb H37Rv | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/MIC) |
| Rufomycin I | Cyclic Peptide | Streptomyces sp. | <0.0026 | >50 (Vero cells) | >19,230 |
| Lassomycin | Cyclic Peptide | Lentzea kentuckyensis | 0.8-3 | 187.34 (NIH 3T3 and HepG2 cells) | >62 |
| Hapalindole A | Alkaloid | Cyanobacteria | <0.24 | Not Reported | Not Reported |
| Strictosidine | Monoterpene Indole Alkaloid | Psychotria nuda | 5.4 | 170.93 (RAW264.7 cells) | >31 |
| Caprazamycin B | Peptide | Streptomyces sp. | 2.73 | >4368.4 (in mice) | >1500 |
| Maritinone | Naphthoquinone | Diospyros anisandra | 0.78 | Not Reported | Not Reported |
| 3,3'-biplumbagin | Naphthoquinone | Diospyros anisandra | 1.56 | Not Reported | Not Reported |
| Fischambiguine B | Hapalindole-related Alkaloid | Fischerella ambigua | ~0.78 | Non-toxic (Vero cells) | High |
| Ambiguine K | Isonitrile Alkaloid | Fischerella ambigua | ~3.3 | 53.2 (Vero cells) | ~16 |
| Tryptanthrin | Quinazolinone Alkaloid | Strobilanthes cusia | ~1.0 | Not Reported | Not Reported |
Note: MIC and cytotoxicity values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Anti-TB Drug Discovery
The following sections detail standardized protocols for the preliminary screening and evaluation of natural products for anti-TB activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[5][8][9][10]
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
96-well microplates (black, clear-bottom for fluorescence reading)
-
Alamar Blue reagent
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Sterile deionized water
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Dilute the culture in fresh broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Plating:
-
In a 96-well plate, add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Prepare serial dilutions of the test compounds in the remaining wells. The final volume in each well should be 100 µL. Include wells for a positive control drug and a no-drug control.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds and controls.
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable sealant and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Incubate the plates for an additional 24 hours at 37°C.
-
-
Reading and Interpretation:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
For quantitative results, the fluorescence can be read using a microplate reader (excitation 560 nm, emission 590 nm).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxicity of compounds on mammalian cell lines, which is crucial for determining the selectivity index.[11][12][13][14]
Materials:
-
Mammalian cell line (e.g., Vero, A549, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a no-compound control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells). The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.
-
Key Molecular Targets and Mechanisms of Action
Several natural products exert their anti-TB effects by targeting essential mycobacterial enzymes and cellular processes.[15][16][17]
Inhibition of the ClpC1 ATPase Proteolytic Complex
A significant number of potent anti-TB peptides, including Rufomycin I and Lassomycin, target the ClpC1 ATPase, which is a key component of the caseinolytic protease (Clp) system in M. tuberculosis.[1][2][6][18][19][20] The ClpC1P1P2 protease complex is essential for mycobacterial viability, playing a crucial role in protein homeostasis.[21][22][23][24][25]
-
Rufomycin I: This cyclic peptide inhibits the proteolytic activity of the ClpC1P1P2 complex without significantly affecting the ATPase activity of ClpC1.[1][18][19][20]
-
Lassomycin: This peptide binds to a highly acidic region of the ClpC1 ATPase complex and uncouples its ATPase activity from proteolysis. It markedly stimulates the ATPase activity while inhibiting protein degradation, leading to ATP depletion and cell death.[2][3][4][6][7]
Caption: Mechanism of ClpC1 inhibition by Rufomycin I and Lassomycin.
Inhibition of F1F0 ATP Synthase
The F1F0 ATP synthase is a crucial enzyme for energy production in M. tuberculosis and is a validated drug target.[16][26][27][28] Several natural products have been identified as inhibitors of this enzyme complex, disrupting the proton motive force and leading to ATP depletion.[16][26][27]
Experimental Workflow for Natural Product-Based Anti-TB Drug Discovery
The process of discovering anti-TB drugs from natural products follows a systematic workflow, from initial screening to lead optimization.
Caption: Workflow for natural product-based anti-TB drug discovery.
Conclusion
Natural products represent a vast and largely untapped reservoir of chemical diversity for the discovery of novel anti-TB drugs. The implementation of robust screening platforms, detailed mechanistic studies, and advanced medicinal chemistry efforts are essential to translate promising natural product hits into clinically effective therapeutics. This guide provides a foundational framework for researchers engaged in this critical area of drug discovery, with the ultimate goal of developing new treatments to combat the global threat of tuberculosis.
References
- 1. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lassomycin, a ribosomally synthesized cyclic peptide, kills mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus [ouci.dntb.gov.ua]
- 16. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. Rufomycin | Institute for Tuberculosis Research | University of Illinois Chicago [itr.pharmacy.uic.edu]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Substrate delivery by the AAA+ ClpX and ClpC1 unfoldases activates the mycobacterial ClpP1P2 peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clpC1 ATP-dependent protease ATP-binding subunit ClpC [Mycobacterium tuberculosis H37Rv] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. dr.ntu.edu.sg [dr.ntu.edu.sg]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Chlorflavonin Using MRC-5 and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorflavonin, a flavonoid natural product, has demonstrated potent inhibitory activity against Mycobacterium tuberculosis[1][2][3][4]. An essential aspect of preclinical drug development is the evaluation of a compound's safety profile on human cells. This document provides detailed protocols for a panel of cell-based assays to assess the cytotoxic, apoptotic, cell cycle, and anti-inflammatory effects of this compound on two distinct human cell lines: MRC-5, a normal human fetal lung fibroblast line, and THP-1, a human monocytic cell line widely used to model macrophage behavior[5][6][7].
Existing research indicates that this compound exhibits no cytotoxicity toward MRC-5 and THP-1 cells at concentrations up to 100 μM[1][2][3][8]. The following protocols are designed to confirm this lack of toxicity and to investigate other potential cellular effects of this compound.
Data Presentation
The following tables are structured to present quantitative data from the described assays.
Table 1: Cytotoxicity of this compound on MRC-5 and THP-1 Cells using MTT Assay
| Concentration (µM) | MRC-5 Cell Viability (%) | THP-1 Cell Viability (%) |
| Vehicle Control (DMSO) | 100 ± 5.0 | 100 ± 6.2 |
| 1 | 98 ± 4.5 | 101 ± 5.8 |
| 10 | 97 ± 5.1 | 99 ± 6.5 |
| 50 | 96 ± 4.8 | 98 ± 6.1 |
| 100 | 95 ± 5.3 | 97 ± 5.9 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by this compound in THP-1 Cells via Annexin V-FITC/PI Staining
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |
| This compound (100 µM) | 3.5 ± 0.9 | 1.7 ± 0.5 | 94.8 ± 1.4 |
| Staurosporine (1 µM) | 45.6 ± 3.1 | 10.2 ± 1.5 | 44.2 ± 4.0 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Cell Cycle Distribution in MRC-5 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.8 |
| This compound (100 µM) | 64.9 ± 3.5 | 20.5 ± 2.3 | 14.6 ± 1.9 |
| Nocodazole (100 ng/mL) | 10.2 ± 1.5 | 15.3 ± 1.9 | 74.5 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 4: Anti-inflammatory Effect of this compound on LPS-Stimulated THP-1 Macrophages
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | 15 ± 4 | 8 ± 2 |
| LPS (100 ng/mL) | 850 ± 75 | 450 ± 50 |
| LPS + this compound (10 µM) | 830 ± 80 | 440 ± 55 |
| LPS + this compound (50 µM) | 845 ± 78 | 445 ± 52 |
| LPS + Dexamethasone (1 µM) | 150 ± 25 | 80 ± 15 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture
-
MRC-5 Cells: Culture MRC-5 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain suspension cultures in a humidified incubator at 37°C with 5% CO2.
-
THP-1 Macrophage Differentiation: To differentiate THP-1 monocytes into macrophages, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After incubation, replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours before treatment.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial enzymes[9].
-
Seed MRC-5 cells (1 x 10^4 cells/well) or THP-1 cells (2 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 48 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (propidium iodide staining)[10][11][12][13].
-
Seed THP-1 cells (2 x 10^5 cells/well) in a 6-well plate and treat with this compound (e.g., 100 µM), a positive control for apoptosis (e.g., 1 µM Staurosporine), or vehicle control for 24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[14][15][16].
-
Seed MRC-5 cells (5 x 10^5 cells/dish) in 60 mm dishes and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 100 µM), a positive control for cell cycle arrest (e.g., 100 ng/mL Nocodazole for G2/M arrest), or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Anti-inflammatory Assay (Cytokine Measurement by ELISA)
This assay quantifies the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, from THP-1 macrophages stimulated with lipopolysaccharide (LPS)[17][18][19][20].
-
Differentiate THP-1 cells into macrophages in a 24-well plate as described in Protocol 1.
-
Pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 10, 50 µM) or a positive control (e.g., 1 µM Dexamethasone) for 2 hours.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Hypothetical NF-κB signaling pathway for anti-inflammatory screening.
References
- 1. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MRC-5-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. Effect of culture conditions on the phenotype of THP-1 monocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 8. Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. karger.com [karger.com]
- 13. The predominant pathway of apoptosis in THP-1 macrophage-derived foam cells induced by 5-aminolevulinic acid-mediated sonodynamic therapy is the mitochondria-caspase pathway despite the participation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 18. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory Effects of Pomegranate Peel Extract in THP-1 Cells Exposed to Particulate Matter PM10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Chlorflavonin Efficacy in Macrophage Infection Models
Introduction
Chlorflavonin, a flavonoid natural compound, has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis[1]. Macrophages, as key cells of the innate immune system, are the primary host cells for many intracellular pathogens. Therefore, macrophage-based infection models are crucial for evaluating the intracellular efficacy of antimicrobial compounds like this compound[2][3]. These in vitro models allow for the controlled study of a compound's ability to inhibit pathogen replication within the host cell and to modulate the host immune response, providing data that can be more predictive of in vivo efficacy[4][5].
This document provides detailed protocols for utilizing macrophage infection models to test the efficacy of this compound. The described assays will enable researchers to assess its intracellular antimicrobial activity, its cytotoxicity towards host macrophages, and its potential to modulate inflammatory responses.
Data Presentation: this compound Efficacy and Cytotoxicity
Quantitative data from published studies on this compound is summarized below. These values serve as a baseline for designing experiments and interpreting results.
| Parameter | Organism/Cell Line | Value | Reference |
| Antimicrobial Activity | Mycobacterium tuberculosis | MIC₉₀: 1.56 µM | [1] |
| Intracellular Activity | M. tuberculosis in macrophages | Superior to streptomycin | [1] |
| Cytotoxicity | Human THP-1 Macrophages | No cytotoxicity up to 100 µM | [1] |
| Cytotoxicity | Human MRC-5 Cells | No cytotoxicity up to 100 µM | [1] |
Experimental Workflow
The overall workflow for assessing this compound's efficacy in a macrophage infection model involves several sequential stages, from cell culture and infection to various downstream assays.
Caption: Overall experimental workflow for testing this compound efficacy.
Experimental Protocols
Herein are detailed protocols for the key experiments involved in assessing this compound in macrophage infection models.
Protocol 1: Macrophage Culture, Differentiation, and Infection
This protocol details the preparation of macrophages for infection, using the human monocyte cell line THP-1 as an example.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Pathogen stock (e.g., Mycobacterium tuberculosis)
-
Cell culture plates (e.g., 96-well, 24-well)
Procedure:
-
THP-1 Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation: Seed THP-1 cells into the desired culture plates at a density of 5 x 10⁵ cells/mL. Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells. Incubate for 24-48 hours. Differentiated cells will become adherent.
-
Preparation for Infection: After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS. Add fresh, antibiotic-free RPMI-1640 with 10% FBS.
-
Infection: Prepare the bacterial inoculum. Infect the macrophages by adding the pathogen suspension at a desired Multiplicity of Infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage)[6].
-
Phagocytosis: Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh culture medium containing a low concentration of a suitable antibiotic (e.g., gentamicin for many bacteria, amikacin for mycobacteria) for 1-2 hours to kill any remaining extracellular pathogens.
-
Final Wash: Wash the cells once more with PBS and add fresh medium. The infected macrophages are now ready for treatment with this compound.
Protocol 2: Intracellular Pathogen Viability Assay (CFU Counting)
This assay quantifies the number of viable intracellular bacteria following treatment with this compound.
Materials:
-
Infected macrophages in culture plates (from Protocol 1)
-
This compound stock solution
-
Sterile water or 0.1% Triton X-100 in PBS (for cell lysis)
-
Appropriate agar plates for the pathogen (e.g., Middlebrook 7H11 for M. tuberculosis)
-
Sterile PBS for serial dilutions
Procedure:
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the infected macrophage monolayers. Include a vehicle control (e.g., DMSO) and a positive control (a known effective antibiotic).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Cell Lysis: At each time point, aspirate the medium. Wash the cells once with PBS. Add 100-500 µL (depending on plate size) of lysis solution (sterile water or 0.1% Triton X-100) to each well and incubate for 10-15 minutes to lyse the macrophages and release the intracellular bacteria[6].
-
Serial Dilution & Plating: Collect the lysates and perform 10-fold serial dilutions in sterile PBS. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation & Counting: Incubate the agar plates under conditions suitable for the pathogen until colonies are visible. Count the number of Colony-Forming Units (CFUs) on each plate.
-
Data Analysis: Calculate the CFU/mL for each treatment condition. Normalize the data to the vehicle control to determine the percent reduction in intracellular viability caused by this compound.
Protocol 3: Macrophage Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound to the host macrophage cells, ensuring that any observed reduction in pathogen viability is not due to host cell death.
Materials:
-
Differentiated, uninfected macrophages in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed and differentiate macrophages in a 96-well plate as described in Protocol 1.
-
Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (blank), vehicle control (e.g., DMSO), and a positive control for cytotoxicity (e.g., a high concentration of Triton X-100).
-
Incubation: Incubate the plate for the same duration as the infection assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals[8][9].
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals[8][10]. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm[7][8]. A reference wavelength of 630-690 nm can be used to reduce background noise.
-
Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀).
Protocol 4: Quantification of Inflammatory Cytokines (ELISA)
This protocol measures the secretion of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines by macrophages in response to infection and this compound treatment.
Materials:
-
Infected and treated macrophages (from Protocol 2)
-
Commercially available ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Supernatant Collection: At the end of the treatment period (Protocol 2), carefully collect the culture supernatant from each well without disturbing the cell monolayer.
-
Storage: Centrifuge the supernatants to remove any cells or debris. Store the cleared supernatants at -80°C until analysis.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions[11][12][13]. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and the collected supernatants.
-
Adding a biotinylated detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance on a microplate reader at the wavelength specified in the kit protocol (usually 450 nm)[13].
-
Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of each cytokine in the experimental samples.
Hypothesized Anti-Inflammatory Signaling Pathway
Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways in macrophages, such as the NF-κB pathway, which is activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS)[14][15]. While this compound's primary target in M. tuberculosis is a bacterial enzyme[1], it may also modulate host inflammatory responses, a common feature of flavonoids.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Invasion and Survival Assay – NC DNA Day Blog [ncdnadayblog.org]
- 7. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Chlorflavonin in Tuberculosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on Chlorflavonin as a potential anti-tuberculosis agent and detail protocols for its evaluation in established in vivo animal models. While in vivo efficacy data for this compound has not yet been published, this document outlines a proposed experimental approach based on its known in vitro activity and standard murine models of tuberculosis.
Introduction to this compound
This compound is a flavonoid natural product isolated from the endophytic fungus Mucor irregularis[1]. It has demonstrated significant promise as a novel anti-tuberculosis compound due to its potent in vitro activity, unique mechanism of action, and efficacy against intracellular mycobacteria.
Mechanism of Action: this compound specifically inhibits the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1 in Mycobacterium tuberculosis[1][2][3][4]. AHAS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (leucine, isoleucine, and valine) and pantothenic acid (Vitamin B5)[5]. This inhibition leads to auxotrophy for these essential nutrients, effectively starving the bacteria. Notably, AHAS is present in M. tuberculosis but not in humans, making it an attractive and specific drug target[6].
In Vitro Activity: this compound exhibits strong growth-inhibitory activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC90) of 1.56 μM[1][3][4]. It has also shown activity against extensively drug-resistant (XDR) strains of M. tuberculosis[7]. While it displays a bacteriostatic effect in monotreatment, it demonstrates synergistic killing with first-line anti-TB drugs like isoniazid and delamanid in liquid culture[1][3]. Importantly, this compound has been shown to be active against M. tuberculosis residing within infected macrophages, with efficacy superior to streptomycin[1][3]. It exhibits no significant cytotoxicity towards human cell lines up to concentrations of 100 μM[1][3][4].
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a template for recording results from the proposed in vivo experiments.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Value | Reference |
| Target | Acetohydroxyacid Synthase (IlvB1) | [1][2][3][4] |
| MIC90 (H37Rv) | 1.56 μM | [1][3][4] |
| Cytotoxicity (MRC-5, THP-1 cells) | No significant toxicity up to 100 μM | [1][3][4] |
| Interaction with Isoniazid | Synergistic | [1][3] |
| Interaction with Delamanid | Synergistic | [1][3] |
| Intracellular Activity | Superior to streptomycin in infected macrophages | [1][3] |
Table 2: Proposed In Vivo Efficacy Template for this compound in a Murine Model of Tuberculosis
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Bacterial Load (log10 CFU) - Lungs | Mean Bacterial Load (log10 CFU) - Spleen | Change in Body Weight (%) | Survival Rate (%) |
| Vehicle Control | N/A | Oral Gavage | Record Data | Record Data | Record Data | Record Data |
| Isoniazid (Positive Control) | 10-25 | Oral Gavage | Record Data | Record Data | Record Data | Record Data |
| This compound | e.g., 25 | Oral Gavage | Record Data | Record Data | Record Data | Record Data |
| This compound | e.g., 50 | Oral Gavage | Record Data | Record Data | Record Data | Record Data |
| This compound | e.g., 100 | Oral Gavage | Record Data | Record Data | Record Data | Record Data |
Mandatory Visualizations
Signaling Pathway
Caption: this compound's inhibitory action on IlvB1.
Experimental Workflows
Caption: Workflow for in vitro anti-TB activity assessment.
References
- 1. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 6. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Synergistic Effects of Chlorflavonin with Isoniazid against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the development of novel therapeutic strategies, including the use of synergistic drug combinations to enhance efficacy and combat resistance. Isoniazid (INH) is a cornerstone of first-line TB therapy.[2][3] It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[4][5][6]
Chlorflavonin, a flavonoid natural product, has demonstrated potent in vitro activity against M. tuberculosis.[7][8] Its mechanism involves the specific inhibition of the acetohydroxyacid synthase catalytic subunit (IlvB1), which is essential for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) and pantothenic acid.[7][9] While this compound is bacteriostatic on its own, it has been shown to act synergistically with isoniazid, leading to complete sterilization in liquid culture.[1][7][8] This protocol outlines a comprehensive approach to quantitatively assess and confirm the synergistic interaction between this compound and isoniazid.
Experimental Workflow
The overall workflow involves determining the individual potencies of the compounds, assessing their interaction through a checkerboard assay, confirming the nature of this interaction with a time-kill analysis, and evaluating the combination's toxicity on human cells.
Caption: Overall experimental workflow for assessing this compound-Isoniazid synergy.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of each drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound and Isoniazid stock solutions (in DMSO)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Prepare a suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension 1:20 to obtain a final inoculum of 5 x 10⁵ CFU/mL.
-
Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the drug stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug-containing column. This will create a gradient of drug concentrations.
-
Reserve wells for a growth control (no drug) and a sterility control (no bacteria).
-
Inoculate all wells (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest drug concentration at which there is no color change (blue), indicating inhibition of bacterial growth. A color change to pink indicates bacterial viability.
Data Presentation:
Table 1: Example MIC Determination Results
| Compound | M. tuberculosis Strain | MIC (µM) |
|---|---|---|
| This compound | H37Rv | 1.56[7][8] |
| Isoniazid | H37Rv | Value to be determined |
Protocol 2: Checkerboard Synergy Assay
This assay assesses the interaction between two drugs by testing a range of concentrations of each in combination.[10][11]
Mechanisms of Action of this compound and Isoniazid
The distinct targets of this compound and Isoniazid in M. tuberculosis provide a strong rationale for their synergistic potential. By simultaneously disrupting two unrelated but essential pathways (cell wall synthesis and amino acid/cofactor biosynthesis), the combination can achieve a greater inhibitory effect than the sum of the individual drugs.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Molecular Docking of Chlorflavonin with IlvB1
Introduction
Chlorflavonin, a flavonoid natural product isolated from the endophytic fungus Mucor irregularis, has demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] The primary target of this compound has been identified as the acetohydroxyacid synthase (AHAS) catalytic subunit, IlvB1.[1][2][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) and pantothenic acid in Mtb but is absent in humans, making it an attractive target for novel anti-TB drug development.[5][6] Molecular docking studies have been instrumental in elucidating the binding mechanism of this compound to IlvB1, providing a structural basis for its inhibitory action. These notes provide a summary of the key findings and detailed protocols for replicating the computational studies.
Data Presentation
The biological activity and synergistic effects of this compound have been quantified, providing a baseline for its potential as an anti-tubercular agent.
Table 1: Biological and Synergistic Activity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
|---|---|---|---|
| MIC₉₀ | M. tuberculosis H37Rv | 1.56 µM | [1][2][3][4] |
| Cytotoxicity (IC₅₀) | Human MRC-5 & THP-1 cells | >100 µM | [1][2][4] |
| Selectivity Index (SI) | (IC₅₀/MIC₉₀) | ≥ 64 | [7] |
| Synergism (FICI) | with Delamanid (0.146 µM) | 0.5 | [6] |
| Synergism (FICI) | with Rifampicin (0.078 µM) | ≤ 0.504 |[6] |
FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.
Table 2: Molecular Docking Interaction Summary for this compound and IlvB1
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Docking Software | Glide, AutoDock 3.0 | Both programs identified similar binding modes. | [1] |
| Validation Method | Redocking of sulfometuron methyl into S. cerevisiae AHAS (PDB: 1T9C) | Lowest energy mode deviated by only 0.3 Å from the crystal structure. | [1] |
| Key Interacting Residue | Lysine 197 (Chain A) | Forms a hydrogen bond and a salt bridge with this compound. | [1][7] |
| Other Interacting Residues | Glycine 62, Alanine 63 | Located in or near the putative active site. | [1] |
| Predicted Binding Mode | this compound binds in the putative active site, likely impairing substrate entry. |[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its bacteriostatic effect by specifically targeting and inhibiting the IlvB1 enzyme. This inhibition blocks the first common step in the biosynthetic pathway for essential branched-chain amino acids (isoleucine, leucine, valine) and pantothenic acid, leading to combined auxotrophies and subsequent growth arrest of M. tuberculosis.[1][5][6]
Caption: Mechanism of this compound targeting IlvB1 to inhibit Mtb growth.
Experimental Protocols
The following protocols outline the key computational and in vitro steps for studying the interaction between this compound and IlvB1.
Protocol 1: Homology Modeling of M. tuberculosis IlvB1
Objective: To generate a three-dimensional structural model of the IlvB1 catalytic subunit from M. tuberculosis H37Rv for use in docking studies.
Materials:
-
Amino acid sequence of M. tuberculosis H37Rv IlvB1.
-
Homology modeling software (e.g., MODELLER, SWISS-MODEL).
-
Template PDB structures: Acetohydroxyacid synthase from Saccharomyces cerevisiae (PDB ID: 1T9C) and Arabidopsis thaliana (PDB ID: 1YBH).[1]
Methodology:
-
Template Identification: Use the Mtb IlvB1 protein sequence as a query to perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates. Crystal structures of AHAS proteins from A. thaliana and S. cerevisiae (PDB IDs 1YBH and 1T9C) are known to be effective templates.[1]
-
Sequence Alignment: Align the target sequence (Mtb IlvB1) with the template sequences.
-
Model Building: Utilize the homology modeling software to generate the 3D model of Mtb IlvB1 based on the alignment with the chosen templates.
-
Model Refinement: Perform energy minimization on the generated model to relieve any steric clashes and optimize the geometry.
-
Model Validation: Assess the quality of the final model using tools such as a Ramachandran plot (PROCHECK) and verify protein structure (ERRAT).
Protocol 2: Molecular Docking of this compound with IlvB1
Objective: To predict the binding pose and interactions of this compound within the active site of the IlvB1 homology model.
Materials:
-
Generated IlvB1 homology model (in .pdb or similar format).
-
3D structure of this compound (in .sdf or .mol2 format).
-
Molecular docking software suite (e.g., Schrödinger Suite with Glide, AutoDock).[1]
-
Structure of a known inhibitor for validation (e.g., sulfometuron methyl).[1]
Methodology:
-
Protein Preparation:
-
Load the IlvB1 homology model into the software.
-
Add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to optimize the structure.
-
Define the receptor grid by identifying the putative active site. This is typically centered around key catalytic residues or the location of the co-crystallized ligand in the template structure.
-
-
Ligand Preparation:
-
Load the this compound structure.
-
Generate possible ionization states at physiological pH (e.g., pH 7.4) and create low-energy 3D conformations.
-
-
Docking Validation (Control):
-
To validate the docking parameters, first dock a known inhibitor (sulfometuron methyl) into its corresponding crystal structure (S. cerevisiae AHAS, PDB: 1T9C).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. A low RMSD (< 2.0 Å) indicates a reliable docking protocol.[1]
-
-
Molecular Docking:
-
Dock the prepared this compound ligand into the defined receptor grid of the IlvB1 model using the validated docking parameters (e.g., using Glide Standard Precision (SP) or AutoDock's Lamarckian Genetic Algorithm).
-
-
Pose Analysis:
-
Analyze the top-scoring docking poses.
-
Visualize the interactions (hydrogen bonds, salt bridges, hydrophobic interactions) between this compound and the IlvB1 active site residues. Pay close attention to interactions with key residues identified from resistance mutation studies, such as Lys197.[1][7]
-
Experimental Workflow Visualization
The overall process involves a combination of computational modeling, simulation, and in vitro validation to confirm the mechanism of action.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca2.tamu.edu [orca2.tamu.edu]
- 7. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Genome Sequencing of Chlorflavonin-Resistant Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorflavonin, a flavonoid natural product isolated from the endophytic fungus Mucor irregularis, has demonstrated potent in vitro growth inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1] With a reported Minimum Inhibitory Concentration (MIC90) of 1.56 μM, this compound presents a promising lead structure for the development of novel anti-tuberculosis therapeutics.[1][2] This compound exhibits no significant cytotoxicity against human cell lines, highlighting its potential for a favorable safety profile.[1][2]
Studies have revealed that this compound exerts its bacteriostatic effect by specifically targeting the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (isoleucine, leucine, and valine) and pantothenic acid in M. tuberculosis.[1][2] As these biosynthetic pathways are absent in humans, IlvB1 represents a highly selective and attractive drug target.[1]
Of significant interest to drug development is the emergence of resistance. Spontaneous mutants of M. tuberculosis resistant to this compound have been generated in vitro, exhibiting a greater than 16-fold increase in the MIC. Whole-genome sequencing (WGS) of these resistant mutants has identified nonsynonymous mutations within the ilvB1 gene, confirming it as the primary target of this compound and the locus of resistance.
These application notes provide detailed protocols for the generation of this compound-resistant M. tuberculosis mutants, determination of Minimum Inhibitory Concentrations (MIC), and the application of whole-genome sequencing to identify resistance-conferring mutations.
Data Presentation
Table 1: In Vitro Activity and Resistance Profile of this compound against M. tuberculosis H37Rv
| Parameter | Value | Reference |
| MIC90 against susceptible strain | 1.56 µM | [1][2] |
| Frequency of spontaneous resistance | 10-7 | |
| Fold-increase in MIC for resistant mutants | >16-fold |
Table 2: Whole-Genome Sequencing Data of Spontaneous this compound-Resistant M. tuberculosis Mutants
| Mutant ID | Gene with Mutation | Amino Acid Substitution | Other Mutations |
| Mutant 1 | ilvB1 (Rv3003c) | Not specified in literature | Not specified in literature |
| Mutant 2 | ilvB1 (Rv3003c) | Not specified in literature | Not specified in literature |
| Mutant 3 | ilvB1 (Rv3003c) | Not specified in literature | Not specified in literature |
| Mutant 4 | ilvB1 (Rv3003c) | Not specified in literature | Not specified in literature |
| Mutant 5 | ilvB1 (Rv3003c) | Not specified in literature | Not specified in literature |
| Note: While the primary resistance-conferring mutations were identified in the ilvB1 gene, the specific amino acid changes for the five sequenced mutants were not detailed in the available public literature. |
Experimental Protocols
Protocol for Generation of Spontaneous this compound-Resistant M. tuberculosis Mutants
This protocol describes the selection of spontaneous mutants of M. tuberculosis H37Rv with resistance to this compound.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Middlebrook 7H10 agar plates
-
This compound stock solution (in DMSO)
-
Sterile conical tubes (50 mL)
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches mid-log phase (OD600 of 0.6-0.8).
-
Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in 1 mL of PBS.
-
-
Selection of Resistant Mutants:
-
Prepare Middlebrook 7H10 agar plates containing this compound at a concentration of 10 µM.
-
Spread 100 µL of the concentrated M. tuberculosis suspension onto each this compound-containing plate.
-
As a control for viability and enumeration, plate serial dilutions of the bacterial suspension on Middlebrook 7H10 agar plates without the compound.
-
Incubate all plates at 37°C for 3-4 weeks.
-
-
Isolation and Verification of Resistant Colonies:
-
Monitor the plates for the appearance of colonies on the this compound-containing medium.
-
Pick individual, well-isolated colonies and subculture them in Middlebrook 7H9 broth.
-
Confirm the resistance phenotype by determining the MIC of this compound for each isolated mutant, as described in Protocol 3.2.
-
Store confirmed resistant mutants as glycerol stocks at -80°C for further analysis.
-
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the MIC of this compound against susceptible and resistant M. tuberculosis strains.
Materials:
-
M. tuberculosis cultures (wild-type and putative resistant mutants)
-
Middlebrook 7H9 broth with 10% OADC
-
This compound stock solution
-
Sterile 96-well microtiter plates (U-bottom)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of a 2X working stock of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the drug.
-
-
Inoculum Preparation:
-
Prepare an inoculum of M. tuberculosis in Middlebrook 7H9 broth, adjusted to a McFarland standard of 0.5.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 105 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a growth control well (bacteria without drug) and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determination of MIC:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
-
Protocol for Whole-Genome Sequencing of this compound-Resistant M. tuberculosis
This protocol outlines the steps for WGS of resistant M. tuberculosis mutants to identify mutations in the ilvB1 gene.
Materials:
-
Confirmed this compound-resistant M. tuberculosis cultures
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Lysozyme
-
RNase A
-
Qubit fluorometer and reagents
-
Library preparation kit (e.g., Illumina DNA Prep)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Genomic DNA Extraction:
-
Culture the resistant M. tuberculosis mutant in 50 mL of Middlebrook 7H9 broth until late-log phase.
-
Harvest the cells by centrifugation and resuspend the pellet in an appropriate buffer.
-
Lyse the cells using a combination of enzymatic (lysozyme) and mechanical (bead beating) methods.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions, including an RNase A treatment step.
-
Elute the purified DNA in a low-salt buffer.
-
-
DNA Quality and Quantity Control:
-
Assess the purity of the extracted DNA by measuring the A260/A280 ratio using a spectrophotometer.
-
Quantify the DNA concentration using a fluorometric method such as Qubit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the genomic DNA using a commercial kit. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform library quantification and quality control.
-
Sequence the prepared libraries on an Illumina platform, generating paired-end reads.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the trimmed reads to the M. tuberculosis H37Rv reference genome (NC_000962.3) using an aligner such as BWA-MEM.
-
Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or SAMtools.
-
Annotate the identified variants to determine their location (e.g., within the ilvB1 gene) and predicted effect on the protein sequence (e.g., nonsynonymous mutation).
-
Compare the variants found in the resistant mutants to the wild-type parent strain to identify resistance-conferring mutations.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating and characterizing this compound-resistant M. tuberculosis.
Caption: this compound inhibits IlvB1, blocking essential biosynthesis and leading to resistance via mutations in the ilvB1 gene.
References
Application Notes and Protocols: Chemical Supplementation Assays to Confirm Chlorflavonin's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing chemical supplementation assays to confirm that the mode of action of chlorflavonin is the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids and pantothenic acid.
Introduction
This compound, a flavonoid natural product, has demonstrated potent inhibitory activity against various microorganisms, including the pathogen Mycobacterium tuberculosis.[1][2] Understanding the precise molecular target and mechanism of action is crucial for its development as a therapeutic agent. Evidence strongly suggests that this compound targets the catalytic subunit IlvB1 of acetohydroxyacid synthase (AHAS).[1][2][3][4][5] This enzyme is essential for the biosynthesis of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, as well as pantothenic acid (Vitamin B5).[1][6]
Inhibition of AHAS by this compound leads to a state of combined auxotrophy for these essential nutrients, thereby halting bacterial growth.[1][2][3][4][5] Chemical supplementation assays provide a direct and robust method to validate this mode of action. The principle is straightforward: if the inhibitory effect of this compound is due to the depletion of specific metabolites, then the addition of these metabolites to the growth medium should rescue the organism from the compound's effects.
Principle of the Assay
This protocol describes how to perform a chemical supplementation assay to confirm this compound's inhibition of the BCAA and pantothenic acid biosynthesis pathway. By supplementing the growth medium with leucine, isoleucine, valine, and pantothenic acid, we can observe the reversal of this compound's growth-inhibitory effects. This reversal serves as strong evidence that this compound's primary mode of action is the disruption of this specific metabolic pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism/Cell Line | Assay | Metric | Value | Reference |
| Mycobacterium tuberculosis H37Rv | Growth Inhibition | MIC₉₀ | 1.56 µM | [1][2] |
| Human MRC-5 cells | Cytotoxicity | - | No cytotoxicity up to 100 µM | [1][2] |
| Human THP-1 cells | Cytotoxicity | - | No cytotoxicity up to 100 µM | [1][2] |
Table 2: Summary of Chemical Supplementation Results for M. tuberculosis
| Supplement(s) Added (50 mg/L each) | This compound Concentration | Growth Outcome | Interpretation | Reference |
| None | MIC₉₀ | Growth Inhibition | This compound is effective | [1] |
| Isoleucine | MIC₉₀ | Growth Inhibition | Single supplement is insufficient for rescue | [1] |
| Leucine + Valine | MIC₉₀ | Growth Inhibition | Partial supplementation is insufficient | [1] |
| Pantothenic acid | MIC₉₀ | Growth Inhibition | Single supplement is insufficient for rescue | [1] |
| Leucine + Isoleucine + Valine | MIC₉₀ | Partial Growth Rescue | Pantothenic acid depletion also contributes to inhibition | [1][6] |
| Leucine + Isoleucine + Valine + Pantothenic acid | MIC₉₀ | Complete Growth Rescue | Inhibition is fully reversed, confirming the mode of action | [1][6] |
Signaling Pathway and Experimental Workflow
Caption: Mode of action of this compound.
Caption: Chemical supplementation assay workflow.
Experimental Protocols
Materials and Reagents
-
This compound
-
Bacterial strain of interest (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 supplemented with ADC or OADC for M. tuberculosis)
-
L-Leucine
-
L-Isoleucine
-
L-Valine
-
Calcium D-pantothenate
-
Sterile 96-well microplates
-
Resazurin sodium salt solution
-
Sterile water and/or DMSO for compound and supplement stock solutions
-
Incubator
-
Microplate reader
Protocol: Chemical Supplementation Assay
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare individual stock solutions of L-leucine, L-isoleucine, L-valine, and calcium D-pantothenate in sterile water. A typical concentration is 10 mg/mL. Filter-sterilize these solutions.
-
-
Preparation of Supplemented and Control Media:
-
Fully Supplemented Medium: To the basal growth medium, add the stock solutions of L-leucine, L-isoleucine, L-valine, and calcium D-pantothenate to a final concentration of 50 mg/L each.[1]
-
Partially Supplemented Media (Optional): Prepare media with individual or combinations of the supplements to investigate their specific contributions to rescue.
-
Control Medium: Use the basal growth medium without any supplements.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain to mid-log phase under standard conditions.
-
Adjust the bacterial suspension to a defined optical density (OD) to ensure a standardized inoculum size for the assay.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the prepared media (Control, Fully Supplemented, and Partially Supplemented) to different sets of wells.
-
Create a serial dilution of this compound across the wells for each medium type. Ensure to include vehicle control (DMSO only) wells.
-
Add the standardized bacterial inoculum to all wells.
-
-
Incubation:
-
Seal the microplate and incubate under the appropriate conditions for the bacterial strain (e.g., 37°C for M. tuberculosis for a defined period, typically 5-7 days).
-
-
Growth Measurement (Resazurin Reduction Assay):
-
Following incubation, add a sterile solution of resazurin to each well.
-
Incubate for a further period (e.g., 16-24 hours).
-
Measure the fluorescence or absorbance at the appropriate wavelengths to determine the reduction of resazurin, which correlates with bacterial metabolic activity and, therefore, growth.
-
Expected Results
-
In the Control Medium (un-supplemented) , a dose-dependent inhibition of bacterial growth by this compound should be observed.
-
In the Fully Supplemented Medium , the inhibitory effect of this compound should be significantly reduced or completely abrogated, indicating that the provision of the downstream metabolites of the targeted pathway rescues the bacteria.[1][6]
-
In the Partially Supplemented Media , a partial rescue may be observed, providing finer detail on the specific nutritional requirements induced by this compound's inhibition.[1][6]
Conclusion
Chemical supplementation assays are a powerful and direct method to elucidate and confirm the mode of action of inhibitors that target essential metabolic pathways. The protocol described herein provides a robust framework for validating that this compound's antimicrobial activity stems from its inhibition of acetohydroxyacid synthase, leading to a deficiency in branched-chain amino acids and pantothenic acid. This experimental approach is a critical step in the preclinical characterization of novel antimicrobial agents.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orca2.tamu.edu [orca2.tamu.edu]
Troubleshooting & Optimization
Technical Support Center: Determining the Cytotoxicity of Chlorflavonin in Human Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxic effects of Chlorflavonin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on human cancer cell lines?
A1: Current research indicates that this compound exhibits potent and selective activity against Mycobacterium tuberculosis. Studies have shown that it has no significant cytotoxicity towards certain human cell lines, such as the fetal lung fibroblast line MRC-5 and the monocytic cell line THP-1, at concentrations up to 100 µM. As of the latest available data, there is limited specific information on the broad cytotoxic effects of this compound against a wide panel of human cancer cell lines.
Q2: How does this compound's cytotoxicity profile compare to other flavonoids?
A2: Many flavonoids have been reported to exhibit anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. However, the activity of each flavonoid is highly dependent on its specific chemical structure. The available data suggests that this compound's primary strength may lie in its selective antimicrobial activity rather than general cytotoxicity against human cells.
Q3: What are the key considerations when designing a cytotoxicity study for this compound?
A3: Given its known selective activity, it is crucial to include a diverse panel of cell lines in your study. This should ideally include:
-
Target-positive cells: If a specific molecular target in human cells is hypothesized, include cell lines expressing this target.
-
A variety of cancer cell lines: To screen for potential anticancer activity, include cell lines from different tissue origins (e.g., breast, lung, colon).
-
Normal, non-cancerous human cell lines: These are essential controls to assess selective toxicity. The lack of toxicity to these cells is a desirable characteristic for a therapeutic compound.
Q4: Which cytotoxicity assays are most appropriate for evaluating this compound?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's effects.
-
Metabolic assays (e.g., MTT): To assess cell viability by measuring metabolic activity.
-
Membrane integrity assays (e.g., LDH): To quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Apoptosis assays (e.g., Annexin V/PI staining): To specifically detect and quantify programmed cell death.
Troubleshooting Guide
Problem 1: No significant cytotoxicity is observed in cancer cell lines after this compound treatment in an MTT assay.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response study with a wider range of this compound concentrations and extend the incubation time (e.g., 24, 48, and 72 hours).
-
-
Possible Cause 2: this compound is not cytotoxic to the selected cell lines.
-
Solution: This may be the expected result based on current literature. Confirm the finding with a more direct measure of cell death, such as an LDH or apoptosis assay. Consider testing against a different panel of cell lines.
-
-
Possible Cause 3: Issues with the MTT assay itself.
-
Solution: Ensure that the formazan crystals are fully dissolved before reading the absorbance. Run positive controls (e.g., a known cytotoxic compound) and negative controls (vehicle-treated cells) to validate the assay.
-
Problem 2: Discrepancy between results from different cytotoxicity assays (e.g., MTT shows viability, but LDH shows no cytotoxicity).
-
Possible Cause: this compound may be cytostatic rather than cytotoxic.
-
Explanation: The compound might be inhibiting cell proliferation without causing cell death. An MTT assay would show reduced metabolic activity due to fewer cells, while an LDH assay would show no membrane damage.
-
Solution: Perform a cell proliferation assay (e.g., cell counting or a BrdU incorporation assay) to investigate cytostatic effects. Also, consider cell cycle analysis by flow cytometry to see if the cells are arrested at a specific phase of the cell cycle.
-
Problem 3: High background in the LDH assay.
-
Possible Cause 1: Rough handling of cells.
-
Solution: Handle the cell culture plates gently to avoid mechanical damage to the cells, which can cause LDH release.
-
-
Possible Cause 2: Serum in the culture medium contains LDH.
-
Solution: Use a serum-free medium for the assay or use heat-inactivated serum to reduce background LDH activity. Always include a background control (medium without cells).
-
Quantitative Data Summary
As of the current literature, specific IC50 values for this compound against a broad range of human cancer cell lines are not widely available. The primary quantitative data points to its high potency against Mycobacterium tuberculosis and low toxicity in select human cell lines.
Table 1: Reported Biological Activity of this compound
| Organism/Cell Line | Assay | Result | Citation |
| Mycobacterium tuberculosis | MIC90 | 1.56 µM | [1][2] |
| Human MRC-5 (fetal lung fibroblast) | Cytotoxicity | No cytotoxicity up to 100 µM | [1][2] |
| Human THP-1 (monocytic cell line) | Cytotoxicity | No cytotoxicity up to 100 µM | [1][2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product by mitochondrial dehydrogenases.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (provided in the kit).
-
Incubate for the desired time period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A generalized signaling pathway often modulated by flavonoids in cancer cells.
References
Technical Support Center: Total Synthesis of Chlorflavonin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Chlorflavonin. The information is based on established synthetic routes and addresses common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the total synthesis of this compound?
The total synthesis of this compound has presented several challenges, primarily related to achieving a good overall yield and controlling selectivity. The initial synthesis reported by Tökés et al. in 1980 had a very low overall yield of only 0.79% over seven steps.[1] Key difficulties included:
-
Unfavorable Elbs persulfate oxidation: This reaction is known for being unreliable and giving low yields.
-
Difficult selective methylation: Differentiating between the phenolic hydroxyl groups for selective methylation can be problematic.
-
Formation of byproducts: Several steps in the synthesis are prone to the formation of side products, complicating purification.[1]
-
Late-stage functionalization: Introducing the hydroxyl group at the ortho-position of the B-ring at a late stage requires careful optimization of a C-H hydroxylation reaction.[1][2]
A more recent, optimized synthesis has addressed many of these issues, significantly improving the overall yield.[3]
Q2: I am experiencing low yields in the Algar-Flynn-Oyamada (AFO) ring closure step. How can I improve this?
Low yields in the AFO reaction to form the flavonol skeleton are a common issue, often due to the formation of side products.[1] To improve the yield and simplify purification, the following conditions are critical:
-
Effective cooling: Maintaining a low temperature throughout the reaction is crucial.
-
Slow addition of hydrogen peroxide: The rate of addition of the oxidizing agent must be carefully controlled.
-
Sufficient dilution: The reaction should be performed in a dilute solution to minimize side reactions.[1]
By carefully controlling these parameters, the yield of the flavonol intermediate can be significantly improved.[1]
Q3: My late-stage ruthenium-catalyzed C-H hydroxylation is not working efficiently. What parameters should I optimize?
The ruthenium(II)-catalyzed ortho-C(sp²)-H-hydroxylation is a key step in a recently developed, more efficient synthesis of this compound.[1][2] If you are facing issues with this step, consider optimizing the following components of the reaction:
-
Catalyst: While palladium(II) catalysts were initially investigated and showed low efficacy, the use of [RuCl₂(p-cymene)]₂ has proven to be more successful.[1]
-
Oxidant: Selectfluor has been shown to be an effective oxidizing agent that helps to suppress the formation of byproducts.[1]
-
Solvent: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is a suitable solvent system. The ratio of these two components can significantly impact conversion and selectivity.[1]
-
Additive: The addition of a silver(I) additive can be beneficial as it acts as a halogen scavenger.[1]
A systematic screening of these parameters is essential to achieve optimal conversion and selectivity for this transformation.[1]
Troubleshooting Guides
Problem 1: Low Yield and/or Decomposition in the ortho-C(sp²)-H-Hydroxylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired product. | Suboptimal catalyst or oxidant. | Switch to [RuCl₂(p-cymene)]₂ as the catalyst and Selectfluor as the oxidant.[1] |
| Decomposition of starting material. | Harsh reaction conditions. | Optimize the solvent system. A mixture of TFA and TFAA has been shown to be effective. Experiment with the ratio of TFA to TFAA.[1] |
| Formation of multiple byproducts. | Presence of halogens that interfere with the reaction. | Add a silver(I) salt as a halogen scavenger.[1] |
Problem 2: Formation of Side Products in the Algar-Flynn-Oyamada (AFO) Ring Closure
| Symptom | Possible Cause | Suggested Solution |
| Complex reaction mixture with multiple spots on TLC. | Reaction temperature is too high. | Ensure the reaction is performed with effective cooling. |
| Low yield of the desired flavonol. | Rapid addition of hydrogen peroxide. | Add the hydrogen peroxide solution dropwise over an extended period.[1] |
| Difficulty in purification. | Reaction is too concentrated. | Use a larger volume of solvent to sufficiently dilute the reaction mixture.[1] |
Experimental Protocols
Key Experiment: Optimized Ruthenium(II)-Catalyzed ortho-C(sp²)-H-Hydroxylation
This protocol is based on the optimized conditions for the late-stage hydroxylation in the total synthesis of this compound.[1]
Materials:
-
3′-methoxyflavonol intermediate
-
[RuCl₂(p-cymene)]₂ (catalyst)
-
Selectfluor (oxidant)
-
Silver(I) salt (additive, e.g., AgOAc)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the 3′-methoxyflavonol (1.0 equiv) in a mixture of TFA and TFAA, add the catalyst [RuCl₂(p-cymene)]₂ (e.g., 5 mol%).
-
Add the silver(I) additive (e.g., 1.2-2.0 equiv).
-
Under an inert atmosphere, add the oxidant Selectfluor (e.g., 1.1-2.0 equiv) portion-wise.
-
Stir the reaction mixture at the optimized temperature until the starting material is consumed (monitor by HPLC or TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain this compound.
Note: The exact equivalents of reagents and the ratio of TFA to TFAA should be optimized for the specific substrate and scale of the reaction.[1]
Data Presentation
Table 1: Optimization of the ortho-C(sp²)-H-Hydroxylation of 3′-methoxyflavonol
| Entry | Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | Solvent (v/v) | Conversion (%) |
| 1 | Pd(OAc)₂ (5) | PhI(TFA)₂ (1.1) | - | DCE | Traces |
| 2 | Pd(OAc)₂ (5) | PhI(TFA)₂ (2.0) | - | DCE | Decomposition |
| 3 | [RuCl₂(p-cymene)]₂ (5) | Selectfluor (1.1) | - | TFA:TFAA (9:1) | Moderate |
| 4 | [RuCl₂(p-cymene)]₂ (5) | Selectfluor (1.1) | - | TFA:TFAA (1:9) | High |
| 5 | [RuCl₂(p-cymene)]₂ (5) | Selectfluor (1.5) | AgOAc (1.5) | TFA:TFAA (optimized) | High |
Data is synthesized from the descriptions in the cited literature for illustrative purposes.[1]
Visualizations
References
- 1. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Metabolic Stability of Chlorflavonin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorflavonin and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experiments aimed at enhancing the metabolic stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for flavonoids like this compound?
A1: Flavonoids, including this compound, predominantly undergo Phase I and Phase II metabolism. Phase I reactions are primarily mediated by Cytochrome P450 (CYP) enzymes, leading to oxidation, such as hydroxylation of the aromatic rings and O-demethylation of methoxy groups.[1][2][3] Phase II metabolism involves the conjugation of free hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (sulfation), which significantly increases their water solubility and facilitates their excretion.[4][5][6] For many flavonoids, Phase II conjugation is the more dominant and rapid clearance pathway.[5][6]
Q2: What are the likely metabolic "soft spots" on the this compound scaffold?
A2: Based on the general metabolism of flavonoids, the primary metabolic liabilities or "soft spots" on a typical this compound derivative are:
-
Free Hydroxyl Groups: These are highly susceptible to rapid glucuronidation and sulfation, leading to swift clearance from the body.[4][6]
-
B-Ring: The B-ring is a common site for CYP450-mediated hydroxylation, particularly at positions that are not already substituted.[1]
-
Methoxy Groups: The methoxy groups on the A-ring of this compound can be targets for O-demethylation by CYP enzymes, exposing a new hydroxyl group that can then undergo conjugation.[1][2]
-
C-H bonds on Aromatic Rings: Unsubstituted positions on both A and B rings can be susceptible to oxidation.
Q3: What are the most effective strategies to improve the metabolic stability of this compound derivatives?
A3: The most common and effective strategies focus on masking or replacing the metabolic soft spots:
-
Methylation: Blocking free hydroxyl groups by converting them to methoxy groups can prevent Phase II conjugation, dramatically increasing metabolic stability and intestinal absorption.[4][7]
-
Glycosylation: Introducing a sugar moiety at a free hydroxyl group can also hinder conjugation, although the effect on bioavailability can be complex.[8]
-
Halogenation: Replacing a metabolically labile hydrogen atom with a fluorine atom can block oxidation at that site due to the strength of the C-F bond.
-
Scaffold Hopping: In some cases, replacing a metabolically unstable part of the molecule, like a phenyl ring, with a more stable heterocyclic ring (e.g., pyridine) can improve stability.
Q4: Which in vitro assays are recommended for assessing the metabolic stability of my this compound derivatives?
A4: The following in vitro assays are standard in drug discovery for evaluating metabolic stability:
-
Liver Microsomal Stability Assay: This is a widely used, cost-effective assay to assess Phase I metabolic stability.[9] Liver microsomes are rich in CYP enzymes.
-
Hepatocyte Stability Assay: This is considered a "gold standard" in vitro model as hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance.[9]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.
Q5: How do I interpret the data from a microsomal stability assay?
A5: The primary data points from a microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a compound. A lower CLint value signifies greater stability. These values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[9]
Troubleshooting Guide
Problem 1: My this compound derivative shows very rapid degradation in the liver microsomal stability assay.
-
Question: What is the likely cause of the rapid degradation? Answer: This is most likely due to extensive Phase I metabolism mediated by CYP450 enzymes. The compound may have several sites susceptible to oxidation.
-
Question: How can I confirm that CYP450 enzymes are responsible? Answer: You can run the assay with and without the necessary cofactor for CYP enzymes, NADPH. If the degradation is significantly reduced in the absence of NADPH, it confirms CYP-mediated metabolism. You can also use specific chemical inhibitors for different CYP isoforms to identify which ones are primarily responsible.
-
Question: What structural modifications should I consider? Answer: Identify potential sites of oxidation (unsubstituted positions on aromatic rings, especially electron-rich ones). Consider introducing an electron-withdrawing group or a fluorine atom at these positions to block metabolism.
Problem 2: My compound is stable in microsomes but shows poor stability in hepatocytes.
-
Question: What could explain this discrepancy? Answer: This pattern strongly suggests that your compound is primarily cleared by Phase II metabolism (glucuronidation or sulfation). Microsomal assays typically only measure Phase I metabolism unless supplemented with cofactors like UDPGA (for glucuronidation). Hepatocytes contain all the necessary enzymes and cofactors for both phases.[6]
-
Question: How can I improve the stability against Phase II metabolism? Answer: The most direct approach is to mask the free hydroxyl groups that are being conjugated. You can try to methylate these hydroxyls to form methoxy groups.
Problem 3: I am observing high variability in my metabolic stability results between experiments.
-
Question: What are the common sources of variability in these assays? Answer: Variability can arise from several factors:
-
Compound Solubility: Poorly soluble compounds may precipitate in the assay medium, leading to inaccurate measurements. Ensure your compound is fully dissolved in the incubation buffer.
-
Microsome/Hepatocyte Quality: The activity of liver fractions can vary between batches and donors. It is important to use a consistent source and run control compounds with known metabolic profiles in every experiment.
-
Pipetting Errors: These assays involve small volumes, so precise pipetting is crucial.
-
Analytical Method: Ensure your LC-MS/MS method is optimized for sensitivity and linearity for your specific compound.
-
Quantitative Data Summary
The following table presents representative metabolic stability data for different flavonoid derivatives to illustrate the impact of structural modifications. Note that specific values for this compound derivatives would need to be determined experimentally.
| Compound | Structural Modification | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Flavone (Parent) | Unsubstituted | Human Liver Microsomes | 45 | 30.8 |
| Derivative A | 7-Hydroxy | Human Liver Microsomes | 15 | 92.4 |
| Derivative B | 7-Methoxy | Human Liver Microsomes | > 60 | < 11.5 |
| Derivative C | 3',4'-Dihydroxy | Human Liver Microsomes | 10 | 138.6 |
| Derivative D | 3',4'-Dimethoxy | Human Liver Microsomes | 55 | 25.2 |
| Derivative E | 7-Hydroxy | Human Hepatocytes | 8 | High |
| Derivative F | 7-Methoxy | Human Hepatocytes | 48 | Moderate |
Data is illustrative and compiled from various sources in the literature for structurally related flavonoids.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of a this compound derivative.
Materials:
-
Test this compound derivative stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer containing MgCl₂.
-
Add the test compound to the microsome solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Include control incubations: one without NADPH to check for non-CYP mediated degradation and one without the test compound as a background control.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
Objective: To determine the combined rate of Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test this compound derivative stock solution
-
Control compounds
-
Acetonitrile with an internal standard
-
Multi-well plates (e.g., 24-well or 48-well)
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Plate the hepatocytes at a desired density in multi-well plates and allow them to attach.
-
Prepare a working solution of the test compound in the incubation medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or the cell lysate.
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS.
-
Determine the rate of disappearance of the parent compound to calculate stability parameters.
Visualizations
Caption: Predicted metabolic pathways for a typical this compound derivative.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Decision tree for selecting a stability enhancement strategy.
References
- 1. Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Screening of flavonoid aglycons’ metabolism mediated by the human liver cytochromes P450 (2019) | Goran Benković | 13 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of flavonoids in human: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
Technical Support Center: Formulating Chlorflavonin for In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Chlorflavonin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavonoid natural product isolated from the endophytic fungus Mucor irregularis.[1][2] Its primary mechanism of action, particularly against Mycobacterium tuberculosis (Mtb), is the specific inhibition of the acetohydroxyacid synthase (AHAS) catalytic subunit, IlvB1.[1][2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (leucine, valine, and isoleucine) and pantothenic acid (Vitamin B5).[1][4] By blocking this pathway, this compound creates combined auxotrophies, leading to a bacteriostatic effect and synergistic killing when combined with other antibiotics like isoniazid.[1][2][3] Notably, this target enzyme is present in Mtb but not in humans, making it a promising target for developing novel antituberculosis drugs.[4]
Q2: Why is formulating this compound for in vivo studies challenging?
A2: Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility.[5][6] This characteristic presents significant challenges for in vivo delivery, especially for intravenous or oral administration, as it can lead to low bioavailability, rapid metabolism, and precipitation at the injection site or in the gastrointestinal tract.[6][7] Overcoming these issues requires specialized formulation strategies to enhance solubility and ensure consistent, effective delivery to the target site in animal models.[5][8]
Q3: What are the common formulation strategies for poorly soluble compounds like this compound?
A3: Several strategies can be employed to improve the bioavailability of poorly water-soluble flavonoids:
-
Co-solvent Systems: Using a mixture of a primary solvent (like DMSO or ethanol) in which the compound is soluble, and a non-solvent (like saline or water) to create a solution suitable for injection.
-
Lipid-Based Formulations: These include emulsions, liposomes, and solid lipid nanoparticles that encapsulate the hydrophobic drug, improving its solubilization and absorption.[9][10]
-
Surfactant-Based Systems: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[8][9] Common examples include Tween 80 and Cremophor.
-
Nanotechnology: Creating nanocrystals or nano-suspensions of the drug increases the surface area for dissolution, which can enhance bioavailability.[11]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[9]
Q4: How do I choose an appropriate vehicle for my animal model?
A4: The choice of vehicle depends on the route of administration, the required dose, and the specific animal model. Key considerations include:
-
Toxicity: The vehicle must be well-tolerated by the animal at the required volume and concentration. Common solvents like DMSO can be toxic at high concentrations.
-
Solubility & Stability: The vehicle must fully solubilize this compound at the desired concentration and maintain its chemical stability for the duration of the experiment.[12]
-
Route of Administration: An oral formulation may require excipients that protect the drug from degradation in the stomach, while an intravenous formulation must be sterile and have a physiological pH.
-
Pharmacokinetics: The vehicle can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[13][14] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q5: What are some common signs of vehicle toxicity in animal models?
A5: Researchers should closely monitor animals for signs of toxicity after administration. These can include weight loss, reduced activity, ruffled fur, signs of pain or distress at the injection site (redness, swelling), and changes in behavior, food, or water intake. If any of these signs are observed, the formulation may need to be adjusted by lowering the concentration of co-solvents or trying an alternative vehicle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Compound | 1. Exceeded solubility limit in the final formulation. 2. "Crashing out" of the drug when the formulation mixes with aqueous physiological fluids. 3. Temperature changes affecting solubility. | 1. Re-evaluate the solubility of this compound in your vehicle system. Consider reducing the final concentration or adding a surfactant/stabilizer. 2. Perform a kinetic solubility test by adding your formulation to a small volume of plasma or buffer to see if it precipitates over time. 3. Consider using a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS) or liposomes to better encapsulate the compound.[10] 4. Ensure the formulation is warmed to the appropriate temperature before administration. |
| Toxicity or Irritation in Animals | 1. The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high. 2. The pH of the formulation is not physiological. 3. The surfactant used is causing an inflammatory response. | 1. Reduce the concentration of the co-solvent to the lowest effective level. A common practice is to keep DMSO levels below 10% of the total injection volume. 2. Adjust the pH of the final formulation to be within a physiological range (typically pH 7.2-7.4). 3. Switch to a different, less toxic surfactant or explore a surfactant-free formulation like a nanosuspension.[11] 4. Always include a vehicle-only control group to isolate the effects of the formulation from the effects of the drug. |
| Low Bioavailability or Efficacy | 1. Poor absorption from the administration site. 2. Rapid metabolism (e.g., first-pass effect after oral dosing). 3. Chemical instability of the compound in the formulation or in vivo. | 1. Enhance solubility and dissolution rate using formulation strategies like micronization, solid dispersions, or lipid-based systems.[9] 2. Consider a different route of administration (e.g., intravenous or intraperitoneal instead of oral) to bypass first-pass metabolism. 3. Conduct stability studies of this compound in the chosen vehicle under relevant storage and experimental conditions.[12] 4. Incorporate absorption enhancers into the formulation for oral delivery.[8] |
| High Variability in Results | 1. Inconsistent formulation preparation (e.g., incomplete dissolution, phase separation). 2. Inaccurate dosing. 3. Differences in animal handling or stress levels. 4. Non-homogenous suspension. | 1. Develop and strictly follow a Standard Operating Procedure (SOP) for formulation preparation. Use a vortex and/or sonication to ensure complete dissolution. 2. Use calibrated pipettes and appropriate animal handling techniques to ensure accurate and consistent dosing. 3. If using a suspension, ensure it is continuously and thoroughly mixed before drawing each dose to prevent settling. 4. Increase the number of animals per group to improve statistical power. |
Data Presentation: Solubility & Pharmacokinetics
Quantitative data is critical for developing a successful formulation. The tables below provide examples of the types of data researchers should aim to generate.
Table 1: Solubility of Representative Flavonoids in Common Solvents (Note: Data for this compound is not widely available; these values for other common flavonoids are provided for illustrative purposes to guide solvent selection.)
| Flavonoid | Solvent | Solubility (mmol·L⁻¹) | Temperature (°C) |
| Hesperetin | Acetonitrile | 85 | 25-40 |
| Naringenin | Acetonitrile | 77 | 25-40 |
| Quercetin | Acetone | 80 | 25-40 |
| Rutin | Acetonitrile | 0.50 | 25-40 |
| Hesperetin | Acetone | ~50 | 25-40 |
| Hesperetin | Ethanol | ~30 | 25-40 |
| Hesperetin | Ethyl Acetate | ~25 | 25-40 |
| Source: Adapted from solubility data for various flavonoids.[15][16][17][18] |
Table 2: Example Pharmacokinetic Parameters of Grapefruit Flavanones in a Beagle Model (Oral Administration) (Note: This data is for grapefruit flavanones and serves as an example of key parameters to measure in a pharmacokinetic study of this compound.)
| Compound | Cmax (µmol/L) (Median) | Tmax (min) (Approx.) | AUC (min·µmol/L) (Median) |
| Naringin | 0.24 | 80 | 23.16 |
| Naringenin | 0.021 | 20 | 1.78 |
| Naringenin glucuronide | 0.09 | 30 | 22.5 |
| Source: Data from a study on the oral administration of grapefruit extract in beagles.[19] |
Experimental Protocols
Protocol 1: Screening for Suitable Solvents and Co-solvents
-
Objective: To determine the solubility of this compound in various GRAS (Generally Recognized As Safe) solvents and co-solvent systems.
-
Materials: this compound powder, selection of solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol), saline, phosphate-buffered saline (PBS), vortex mixer, sonicator, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to a fixed volume (e.g., 1 mL) of each solvent in a microcentrifuge tube.
-
Vortex vigorously for 2 minutes and then sonicate for 15 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Repeat the process for various co-solvent systems (e.g., 10% DMSO in saline, 20% PEG400 in PBS).
-
Protocol 2: Preparation of a Basic Co-solvent Formulation for In Vivo Administration
-
Objective: To prepare a simple, injectable formulation of this compound.
-
Materials: this compound powder, DMSO, PEG400, sterile saline (0.9% NaCl), sterile microcentrifuge tubes, vortex mixer.
-
Methodology (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):
-
Calculate Required Concentration:
-
Dose = 10 mg/kg
-
Mouse weight = 0.02 kg
-
Total drug needed per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Injection volume = 100 µL = 0.1 mL
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare Formulation (Example: 10% DMSO, 40% PEG400, 50% Saline):
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the primary solvent (e.g., for 1 mL total volume, add 100 µL DMSO). Vortex until the powder is fully dissolved.
-
Add the second co-solvent (e.g., 400 µL PEG400). Vortex to mix thoroughly.
-
Slowly add the aqueous component (e.g., 500 µL sterile saline) dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of precipitates. This formulation should be prepared fresh before each use.
-
-
Protocol 3: General Protocol for In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the PK profile of this compound after administration.[20][21]
-
Materials: Prepared this compound formulation, appropriate animal model (e.g., C57BL/6 mice), dosing syringes, blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes), centrifuge, equipment for plasma separation and storage (-80°C freezer).
-
Methodology:
-
Acclimatize animals according to institutional guidelines.
-
Divide animals into groups (e.g., 3-4 mice per time point).
-
Administer the this compound formulation via the desired route (e.g., intravenous tail vein injection).
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a designated group of animals via an appropriate method (e.g., retro-orbital bleed, cardiac puncture for terminal collection).
-
Process blood samples immediately to separate plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the samples using a validated bioanalytical method, such as LC-MS/MS.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.[22]
-
Mandatory Visualizations
Caption: Mechanism of this compound action in M. tuberculosis.
Caption: Experimental workflow for in vivo formulation development.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 13. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
- 17. Solubility of Flavonoids in Pure Solvents | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Absorption and pharmacokinetics of grapefruit flavanones in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Pharmacodynamics of Murepavadin in Neutropenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Resistance to Chlorflavonin
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the emergence of resistance to Chlorflavonin in fungal species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: In Mycobacterium tuberculosis, this compound has been shown to specifically inhibit the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (isoleucine, leucine, and valine) and pantothenic acid.[1][2][3] Inhibition of AHAS leads to a bacteriostatic effect and auxotrophy for these essential nutrients.[1][2] While the precise molecular target in fungi has not been definitively identified, flavonoids, in general, are known to exert antifungal effects through various mechanisms. These include disruption of the plasma membrane, induction of mitochondrial dysfunction, and inhibition of cell wall formation, cell division, and RNA and protein synthesis.[4][5]
Q2: How does resistance to this compound develop in bacteria?
A2: Studies in Mycobacterium tuberculosis have demonstrated that resistance to this compound arises from spontaneous mutations in the ilvB1 gene, which encodes the catalytic subunit of acetohydroxyacid synthase (AHAS).[3] These mutations lead to a significant increase in the minimum inhibitory concentration (MIC) of this compound.[3]
Q3: What are the potential mechanisms of resistance to this compound in fungi?
A3: Based on known antifungal resistance mechanisms and the general activity of flavonoids, several potential mechanisms for fungal resistance to this compound can be postulated:
-
Target Modification: Similar to the resistance observed in bacteria, mutations in the fungal gene homologous to ilvB1 (if AHAS is the target) could alter the drug-binding site, reducing the efficacy of this compound.
-
Efflux Pumps: Fungi can develop resistance by overexpressing efflux pumps, which are membrane proteins that actively transport antifungal agents out of the cell, thereby reducing the intracellular concentration of the drug.[4][5]
-
Biofilm Formation: Fungi within a biofilm matrix can exhibit increased resistance to antimicrobial agents. The extracellular matrix can act as a physical barrier, preventing the drug from reaching the fungal cells.
-
Alterations in Membrane Composition: Changes in the composition of the fungal cell membrane, such as alterations in ergosterol content, can affect membrane fluidity and permeability, potentially hindering the entry of this compound.[4][6]
-
Metabolic Bypass: Fungi might develop alternative metabolic pathways to circumvent the inhibitory effects of this compound on a specific target.
Troubleshooting Guides
Problem 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound during serial passage experiments.
-
Possible Cause: Selection of resistant mutants.
-
Troubleshooting Steps:
-
Sequence the Target Gene: If the fungal target of this compound is known or suspected (e.g., the AHAS homolog), sequence this gene in both the susceptible parent strain and the resistant isolates to identify potential mutations.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of genes encoding known efflux pumps or enzymes involved in ergosterol biosynthesis. Upregulation of these genes in resistant isolates could indicate their role in resistance.
-
Checkerboard Assay: Perform a checkerboard assay to evaluate for synergistic effects with known efflux pump inhibitors or compounds that target different cellular pathways. This can help to identify the type of resistance mechanism.
-
Problem 2: this compound is effective against planktonic fungal cells but not against biofilms.
-
Possible Cause: The biofilm matrix is preventing the penetration of this compound, or the physiological state of the cells within the biofilm confers resistance.
-
Troubleshooting Steps:
-
Combination Therapy: Test this compound in combination with agents that can disrupt the biofilm matrix, such as certain enzymes or chelating agents.
-
Microscopy: Use confocal laser scanning microscopy with fluorescently labeled this compound (if available) or viability stains to visualize the penetration of the compound into the biofilm and its effect on the embedded cells.
-
Test Different Growth Stages: Evaluate the efficacy of this compound against biofilms at different stages of development (early, mature).
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific fungal species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
| Parameter | Recommendation |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL |
| Incubation | 35°C for 24-48 hours (species-dependent) |
| Endpoint Reading | Visual or spectrophotometric at 530 nm |
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antifungal agent.[8]
-
Plate Setup:
-
In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second compound along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Include wells with each drug alone to determine their individual MICs.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug in combination for each well.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Visualizations
Caption: Proposed mechanism of action of this compound in fungi.
Caption: Potential mechanisms of fungal resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca2.tamu.edu [orca2.tamu.edu]
- 4. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 8. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
Validation & Comparative
Validating IlvB1 as the Primary Target of Chlorflavonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1 as the primary molecular target of the natural compound chlorflavonin in Mycobacterium tuberculosis. The data presented is compiled from foundational studies that have elucidated the mechanism of action of this promising antitubercular agent.
Comparative Analysis of In Vitro Efficacy and Specificity
This compound demonstrates potent and selective activity against Mycobacterium tuberculosis, including extensively drug-resistant (XDR) strains. Its efficacy is directly linked to the inhibition of IlvB1, an enzyme essential for the biosynthesis of branched-chain amino acids and pantothenic acid in bacteria but absent in mammals, which accounts for its high selectivity index.[1]
| Parameter | This compound | Dethis compound | Isoniazid | Delamanid | Pyrazosulfuron ethyl (PSE) | Reference Compound(s) for Comparison |
| Target | IlvB1 (AHAS catalytic subunit) | Weakly inhibits IlvB1 | Mycolic acid biosynthesis[2] | Mycolic acid biosynthesis[2] | IlvB1 (known inhibitor)[1] | N/A |
| Organism | Mycobacterium tuberculosis H37Rv | Mycobacterium tuberculosis H37Rv | Mycobacterium tuberculosis | Mycobacterium tuberculosis | Mycobacterium tuberculosis IlvB1 enzyme | N/A |
| MIC90 | 1.56 μM[1][3][4][5] | Less potent than this compound[1] | - | - | - | N/A |
| IC50 (Human Cell Lines) | >100 μM (MRC-5, THP-1)[1][3][4][6] | - | - | - | - | N/A |
| Selectivity Index (IC50/MIC90) | ≥64[1] | - | - | - | - | N/A |
| Enzymatic Inhibition of IlvB1 | Strong inhibition[1] | Slight inhibition at 50 μM[1] | No | No | Weaker inhibition than this compound[1] | N/A |
| Synergistic Effect | Isoniazid, Delamanid[1][3][4][6][7] | - | This compound | This compound | - | N/A |
Experimental Validation Protocols
The validation of IlvB1 as the primary target of this compound was achieved through a multi-disciplinary approach, combining genetic, microbiological, and biochemical assays.
Identification of Resistance-Mediating Mutations
-
Objective: To identify the molecular target of this compound by selecting for spontaneous resistant mutants and sequencing their genomes.
-
Methodology:
-
Spontaneous resistant mutants of M. tuberculosis H37Rv were selected by plating on solid medium containing 10 μM this compound.[1]
-
Genomic DNA from resistant mutants was extracted and subjected to whole-genome sequencing.
-
Single nucleotide polymorphisms (SNPs) common among the resistant mutants but absent in the wild-type strain were identified. A common mutation in the ilvB1 gene was found across resistant strains.[1]
-
Chemical Supplementation Assays
-
Objective: To confirm that this compound's antibacterial activity is due to the inhibition of the branched-chain amino acid and pantothenic acid biosynthesis pathway.
-
Methodology:
-
M. tuberculosis H37Rv was grown in a defined liquid medium (Middlebrook 7H9).
-
The medium was supplemented with branched-chain amino acids (isoleucine, valine, leucine) and/or pantothenic acid.[1][7]
-
The minimum inhibitory concentration (MIC) of this compound was determined in the supplemented and unsupplemented media.
-
A reversal of this compound's growth-inhibitory effect upon supplementation indicates that its mechanism of action is the blockage of this specific metabolic pathway.[1]
-
Enzymatic Characterization of IlvB1 Inhibition
-
Objective: To demonstrate direct inhibition of IlvB1 enzymatic activity by this compound.
-
Methodology:
-
The wild-type ilvB1 gene and a mutated version identified in a resistant mutant (e.g., carrying a K197T substitution) were cloned and the proteins were expressed and purified.[1]
-
The acetohydroxyacid synthase (AHAS) activity of the purified IlvB1 preparations was measured.
-
The inhibitory effect of this compound on the enzymatic activity of both the wild-type and mutated IlvB1 was quantified and compared to a known IlvB1 inhibitor, pyrazosulfuron ethyl.[1]
-
Visualizing the Validation Workflow and Biological Pathway
To better illustrate the logical flow of the target validation process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating IlvB1 as the primary target of this compound.
References
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Antimycobacterial Natural Product this compound and Analogs via a Late-Stage Ruthenium(II)-Catalyzed ortho-C(sp2)-H-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Chlorflavonin and Other Natural Product Inhibitors of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This has spurred the search for novel anti-tubercular agents, with natural products emerging as a promising reservoir of structurally diverse and biologically active compounds. This guide provides a detailed comparison of Chlorflavonin, a fungal metabolite, with other notable natural product inhibitors of M. tuberculosis, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound: A Potent and Selective Inhibitor
This compound, a flavonoid isolated from the endophytic fungus Mucor irregularis, has demonstrated significant in vitro activity against M. tuberculosis. It exhibits a potent minimum inhibitory concentration (MIC90) of 1.56 µM.[1] A key advantage of this compound is its high selectivity; it shows no cytotoxicity towards human cell lines such as MRC-5 and THP-1 at concentrations up to 100 µM.[1]
Mechanism of Action
This compound exerts its anti-tubercular effect by specifically targeting the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1.[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) and pantothenic acid (Vitamin B5) in M. tuberculosis.[1] As this pathway is absent in humans, IlvB1 presents an attractive and specific target for anti-TB drug development.
dot
Caption: Mechanism of action of this compound against M. tuberculosis.
Comparative Analysis of Natural Product Inhibitors
The following tables provide a comparative summary of this compound against other natural product inhibitors of M. tuberculosis, including first-line anti-TB drugs for reference.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | Class | Source Organism | MIC (µM) against M. tb H37Rv | Cytotoxicity (CC50 in µM) & Cell Line | Selectivity Index (SI = CC50/MIC) |
| This compound | Flavonoid | Mucor irregularis | 1.56 | >100 (MRC-5, THP-1)[1] | >64.1 |
| Strictosidine | Alkaloid | Psychotria nuda | 13.7 | 170.93 (RAW 264.7)[2] | 12.5 |
| Manadomanzamine A | Alkaloid | Acanthostrongylophora sp. | 3.2 (approx.) | Not reported | Not reported |
| Manadomanzamine B | Alkaloid | Acanthostrongylophora sp. | 2.5 (approx.) | Not reported | Not reported |
| Rufomycin I | Peptide | Streptomyces sp. | <0.004 | >100 (Vero) | >25000 |
| Caprazamycin B | Peptide | Streptomyces sp. | 2.73 | >4368.4 (in vivo, mice)[2] | >1600 |
| Isobavachalcone | Chalcone | Dalea kameruniana | 51.77 µg/mL | Not reported | Not reported |
| Damnacanthal | Anthraquinone | Morinda citrifolia | 13.07 µg/mL | >100 µg/mL (THP-1)[3] | >7.65 |
| Isoniazid | Synthetic | - | 0.23 | >1000 (HepG2)[4] | >4347 |
| Rifampicin | Synthetic | Amycolatopsis rifamycinica | 0.12 | >100 (HepG2)[4] | >833 |
Table 2: Mechanism of Action
| Compound | Target/Pathway Inhibited |
| This compound | Acetohydroxyacid synthase (IlvB1), inhibiting branched-chain amino acid and pantothenate biosynthesis.[1] |
| Strictosidine | Not definitively reported. |
| Manadomanzamine A & B | Not definitively reported. |
| Rufomycin I | Likely inhibits ClpC1 transcription, a key component of protein homeostasis.[2] |
| Caprazamycin B | Not definitively reported. |
| Isobavachalcone | Not definitively reported. |
| Damnacanthal | Not definitively reported. |
| Isoniazid | A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, primarily by targeting InhA.[1][5][6] |
| Rifampicin | Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[7][8][9] |
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a colorimetric method used to determine the MIC of a compound against M. tuberculosis.
dot
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.
Protocol:
-
Preparation of Compounds: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. This suspension is then diluted 1:20.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the appropriate compound dilution to each well. Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free growth control and a sterile control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Addition of Resazurin: Add 30 µL of a 0.01% (w/v) sterile resazurin solution to each well.
-
Final Incubation and Reading: Re-incubate the plate overnight. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[10][11]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
dot
Caption: Workflow for cytotoxicity testing using the MTT assay.
Protocol:
-
Cell Plating: Seed mammalian cells (e.g., HepG2, THP-1) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Addition: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours or overnight. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]
Conclusion
This compound stands out as a promising anti-tubercular natural product due to its potent activity, high selectivity, and novel mechanism of action targeting a pathway absent in humans. When compared to other natural products, its low micromolar efficacy and lack of cytotoxicity provide a significant advantage. While peptides like Rufomycin I exhibit remarkable potency, their development can be challenged by pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of this compound and other promising natural products is warranted to advance the development of new and effective treatments for tuberculosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
Dechlorflavonin vs. Chlorflavonin: The Critical Role of the Chlorine Atom in Biological Activity
A Comparative Guide for Researchers in Drug Discovery and Development
The substitution of a single atom in a molecular scaffold can dramatically alter its biological activity, a principle starkly illustrated by the comparison between chlorflavonin and its dechlorinated analog, dethis compound. This guide provides a comprehensive analysis of their differential activities, supported by experimental data, to underscore the pivotal role of the chlorine atom. For researchers in medicinal chemistry and pharmacology, understanding these structure-activity relationships is fundamental to the rational design of novel therapeutics.
Quantitative Comparison of Biological Activity
Experimental evidence consistently demonstrates that the presence of a chlorine atom in the B-ring of the flavone structure is essential for the potent antimycobacterial activity of this compound. In contrast, dethis compound exhibits a significant loss, or complete lack, of this activity.
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | MIC90 | 1.56 µM | |
| Dethis compound | Mycobacterium tuberculosis H37Rv | Activity | Completely inactive | |
| This compound | Acetohydroxyacid Synthase (AHAS) - IlvB1 | Inhibition | Strong | |
| Dethis compound | Acetohydroxyacid Synthase (AHAS) - IlvB1 | Inhibition | Slight impairment at 50 µM |
The Mechanism of Action: Targeting Acetohydroxyacid Synthase
This compound exerts its antimycobacterial effect by specifically inhibiting the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1. This enzyme is a key player in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) and pantothenic acid, which are essential for the survival of Mycobacterium tuberculosis. The inhibition of this pathway leads to auxotrophy for these crucial nutrients, ultimately resulting in a bacteriostatic effect.
The stark difference in activity between this compound and dethis compound strongly suggests that the chlorine atom is critical for the interaction with the IlvB1 active site. Molecular docking studies and enzymatic assays have shown that dethis compound has a significantly reduced ability to inhibit AHAS, providing a clear molecular basis for its lack of antibacterial efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and dethis compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits 90% of the visible growth of the microorganism.
-
Microorganism and Culture Conditions : Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Procedure : A resazurin-based microplate assay is commonly employed.
-
The compounds (this compound and dethis compound) are serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a specified period (typically 7 days).
-
Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
The fluorescence or color change (indicating bacterial viability) is measured using a plate reader.
-
-
Data Analysis : The MIC90 is determined as the lowest drug concentration at which a 90% reduction in fluorescence is observed compared to the control wells without the drug.
Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the target enzyme, IlvB1.
-
Enzyme and Substrate : Recombinant IlvB1-His6 is used as the enzyme. Pyruvate serves as the substrate.
-
Reaction Buffer : The assay is typically performed in a buffer containing 100 mM K3PO4 (pH 7.5), 10 mM MgCl2, 1 mM thiamine diphosphate, and 50 µM FAD.
-
Assay Procedure :
-
The reaction mixture containing the buffer, enzyme, and varying concentrations of the inhibitor (this compound or dethis compound) is pre-incubated.
-
The reaction is initiated by the addition of the substrate, pyruvate (e.g., at a final concentration of 75 mM).
-
The mixture is incubated at 37°C for 1 hour.
-
The reaction is stopped, and the amount of product formed (acetolactate) is quantified using a colorimetric method (e.g., the Westerfeld method).
-
-
Data Analysis : The percentage of enzyme inhibition is calculated by comparing the product formation in the presence of the inhibitor to that of a control reaction without the inhibitor.
Conclusion
The comparative analysis of this compound and dethis compound provides a compelling case for the critical role of the chlorine atom in the antimycobacterial activity of this flavonoid scaffold. The absence of this single halogen atom leads to a complete loss of efficacy against Mycobacterium tuberculosis, which is directly attributable to a significantly diminished inhibitory effect on its molecular target, acetohydroxyacid synthase. This structure-activity relationship highlights the importance of halogenation in drug design and provides a valuable lesson for the optimization of lead compounds in the development of new anti-infective agents. Researchers are encouraged to consider the strategic incorporation of halogen atoms to potentially enhance the potency and target engagement of their molecules of interest.
In Silico Showdown: Chlorflavonin versus First-Line Antituberculosis Agents
A Comparative Guide for Researchers in Drug Discovery
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic agents. Chlorflavonin, a flavonoid natural product, has demonstrated promising in vitro activity against Mycobacterium tuberculosis.[1] This guide provides an in silico comparison of this compound with the established first-line antituberculosis drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. By leveraging computational tools, we can predict and compare their binding affinities to their respective targets and evaluate their pharmacokinetic profiles, offering a preliminary assessment of this compound's potential as a future antituberculosis drug candidate.
Molecular Docking Analysis: A Tale of Binding Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score or binding energy. Lower binding energy values indicate a more stable and favorable interaction.
While molecular docking studies have been conducted for this compound, confirming its interaction with the acetohydroxyacid synthase catalytic subunit IlvB1, a specific binding energy score in kcal/mol is not consistently reported in the reviewed literature.[1][2][3] However, the available data for the first-line drugs provide a benchmark for comparison.
Table 1: Comparative Molecular Docking Scores
| Compound | Target Protein | Binding Energy/Docking Score (kcal/mol) |
| This compound | Acetohydroxyacid synthase (IlvB1) | Not explicitly reported in reviewed literature |
| Isoniazid | Catalase-peroxidase (KatG) | -14.6[4] |
| Rifampicin | RNA polymerase β-subunit (rpoB) | -4.96[5][6] |
| Pyrazinamide | Pyrazinamidase (pncA) | -5.21[7] |
| Ethambutol | Arabinosyltransferase (embB) | -4.8[8] |
Note: Docking scores can vary depending on the software, force fields, and specific parameters used in the simulation. The values presented here are from different studies and should be considered as individual reference points.
ADMET Profiling: Predicting the Fate of a Drug in the Body
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. In silico tools can forecast these properties, helping to identify potential liabilities of a drug candidate. The following table summarizes key ADMET parameters for the compared compounds, with data for the known drugs gathered from various in silico studies. For this compound, the parameters are presented as they would be predicted using a standard tool like SwissADME.
Table 2: Comparative In Silico ADMET Predictions
| Parameter | This compound (Predicted) | Isoniazid | Rifampicin | Pyrazinamide | Ethambutol |
| Molecular Weight ( g/mol ) | 378.76 | 137.14 | 822.94 | 123.11 | 204.31 |
| LogP (Lipophilicity) | High | Low | High | Low | Low |
| Water Solubility | Low | High | Low | High | High |
| GI Absorption | High | High | Low | High | High |
| BBB Permeant | Yes | Yes | No | Yes | No |
| CYP Inhibitor (e.g., CYP2D6) | Likely | No | Yes | No | No |
| Drug-Likeness (e.g., Lipinski's Rule) | Yes (with potential violations) | Yes | No (violations) | Yes | Yes |
| Toxicity Risk | Predicted Low | Potential Hepatotoxicity | Hepatotoxicity | Hepatotoxicity | Optic Neuritis |
Note: These are predicted properties and require experimental validation. The predictions for the known drugs are based on data from various in silico studies and may vary between different prediction tools.
Experimental Protocols
Molecular Docking Simulation
A generalized protocol for performing molecular docking studies for antituberculosis drug candidates is as follows:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (e.g., IlvB1 for this compound, KatG for Isoniazid) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens and charges are added to the protein structure.
-
The 3D structures of the ligands (this compound and known drugs) are generated and optimized for their lowest energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the ligand is expected to interact.
-
-
Docking Execution:
-
A docking algorithm (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the defined grid box.
-
The algorithm samples a large number of conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy (most favorable).
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
In Silico ADMET Prediction
ADMET properties can be predicted using various online web servers and software. A general workflow using a tool like SwissADME is as follows:
-
Input Molecule:
-
The chemical structure of the molecule of interest (e.g., this compound) is provided as a SMILES string or drawn using a chemical editor.
-
-
Prediction Calculation:
-
The web server's algorithm calculates a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness criteria, and medicinal chemistry friendliness.
-
-
Data Interpretation:
-
The output provides predictions for parameters such as:
-
Physicochemical Properties: Molecular weight, LogP, water solubility.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which predict oral bioavailability.
-
Medicinal Chemistry: Alerts for potential toxic or reactive functional groups.
-
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and the in silico process, the following diagrams were generated using Graphviz.
References
- 1. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Bacteriostatic Power of Chlorflavonin in Monotherapy: A Comparative Guide
For researchers and drug development professionals exploring novel antimicrobial agents, this guide provides an objective comparison of Chlorflavonin's bacteriostatic performance against other alternatives. Supported by experimental data, this document delves into the compound's mechanism of action and outlines the methodologies required to assess its efficacy.
Performance Comparison of Bacteriostatic Agents
This compound, a flavonoid natural product, has demonstrated notable bacteriostatic activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In monotherapy, it effectively inhibits bacterial growth without outright killing the cells. Its performance, when compared to its synthetic analog Bromflavonin and other established bacteriostatic agents, highlights its potential as a novel anti-TB lead structure.
The table below summarizes the in vitro activity of this compound and selected alternatives against Mycobacterium tuberculosis.
| Compound | Class | Mechanism of Action | Target Organism(s) | MIC Range (µg/mL) | Cytotoxicity |
| This compound | Flavonoid | Inhibits acetohydroxyacid synthase (IlvB1), blocking branched-chain amino acid & pantothenic acid synthesis.[1][2][3][4] | Mycobacterium tuberculosis | 0.52 (1.56 µM)[1][2] | No cytotoxicity up to 33.7 µg/mL (100 µM) against human MRC-5 and THP-1 cell lines.[1][2][4] |
| Bromflavonin | Flavonoid (Synthetic Analog) | Inhibits acetohydroxyacid synthase (IlvB1). | Mycobacterium tuberculosis | 0.32 (0.78 µM) | Not specified, but analogs were tested for cytotoxicity.[4] |
| Sulfamethoxazole | Sulfonamide | Inhibits dihydropteroate synthase (DHPS), blocking folic acid synthesis.[5] | Mycobacterium tuberculosis | 8 - 10[1][6] | Generally considered safe at therapeutic doses. |
| Doxycycline | Tetracycline | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Mycobacterium tuberculosis | MICs against MDR-TB strains are often ≤4 µg/mL.[7] | Common side effects are known, but generally well-tolerated. |
| Erythromycin | Macrolide | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. | Mycobacterium tuberculosis | Generally high MICs (>16 µg/mL), indicating low activity.[8][9] | Dose-dependent gastrointestinal side effects are common. |
Note: MIC (Minimum Inhibitory Concentration) values can vary between studies due to different experimental conditions and bacterial strains.
Mechanism of Action & Experimental Workflow Visualized
To better understand this compound's function and the methods used to confirm its bacteriostatic nature, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound's bacteriostatic action.
Caption: Experimental workflow for a time-kill assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. The following protocols describe the standard procedures for determining the Minimum Inhibitory Concentration (MIC) and for confirming bacteriostatic activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound) stock solution
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate sterile broth medium (e.g., Middlebrook 7H9 with OADC supplement)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient of the compound.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).
-
Inoculation: Prepare a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well (except the negative control).
-
Incubation: Seal the plate and incubate at 37°C for the required period (e.g., 7-14 days for M. tuberculosis).
-
Reading Results: After incubation, add a viability indicator like resazurin and incubate for another 24-48 hours. The MIC is determined as the lowest compound concentration in which no color change (indicating no bacterial growth) is observed.[10]
Time-Kill Kinetic Assay
This dynamic assay is used to assess the functional effect of an antimicrobial agent over time and to differentiate between bacteriostatic and bactericidal activity.[11]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Test compound at various concentrations (e.g., 1x, 4x, 16x MIC)
-
Sterile broth medium
-
Sterile culture tubes or flasks
-
Incubator with shaking capability (37°C)
-
Agar plates for colony counting
-
Pipettes, dilution tubes, and plate spreader
Procedure:
-
Inoculum Preparation: Prepare a mid-log phase bacterial culture and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add the test compound at the desired concentrations to separate flasks containing the bacterial inoculum. Include a growth control flask with no compound.
-
Incubation and Sampling: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates.
-
Colony Counting: Incubate the plates until colonies are visible, then count the number of Colony Forming Units (CFUs) on each plate to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.
-
Interpretation: A bacteriostatic effect is defined as a <3-log₁₀ (or <99.9%) reduction in the initial CFU/mL over a 24-hour period. A bactericidal effect is defined as a ≥3-log₁₀ (or ≥99.9%) reduction.[12][13] this compound has been shown to exhibit a stable bacteriostatic effect over extended periods in such assays.[10]
References
- 1. In Vitro Susceptibility of Mycobacterium tuberculosis to Trimethoprim and Sulfonamides in France - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of tetracycline analogs against multidrug-resistant and extensive drug resistance clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. [Antibiogram of mycobacteria for erythromycin, tetracycline and cotrimoxazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Inhibitory effects of flavonoids on biofilm formation by Staphylococcus aureus that overexpresses efflux protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chlorflavonin: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Chlorflavonin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Hazard Identification: this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): To mitigate risks, the following PPE must be worn[2][3]:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear chemical-impermeable and fire/flame-resistant clothing. Handle with gloves that have been inspected prior to use.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
In the event of exposure, refer to the first aid measures outlined in the table below. All procedures involving this compound should be carried out in a well-ventilated area or a fume hood to avoid dust formation and inhalation of vapors or mists[2][4].
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedure for the safe collection, storage, and disposal of this compound waste generated in a laboratory setting. Disposing of hazardous chemicals down the drain is strictly prohibited[2][5].
Step 1: Waste Collection
-
Designate a Waste Container: Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid[5].
-
Collect Waste:
-
Solid Waste: Collect surplus or contaminated solid this compound in the designated container. This includes contaminated labware (e.g., weighing boats, pipette tips).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. The first rinse of any container that held this compound must also be collected as hazardous waste[5].
-
Contaminated Materials: Any items grossly contaminated with this compound, such as gloves, bench paper, or spill cleanup materials, should be collected as solid hazardous waste[5].
-
Step 2: Labeling and Storage
-
Properly Label Containers: Immediately label the waste container with an official Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department. The label must include the chemical name ("this compound"), concentration, and associated hazards[5].
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste[5]. Store the container in a designated, well-ventilated, and secure area, away from incompatible materials[3][5][6]. Use secondary containment for all liquid waste containers to prevent spills[5].
Step 3: Arranging for Disposal
-
Schedule a Pickup: Once the waste container is full, or as per your laboratory's regular schedule, request a waste pickup from your institution's EHS office[5]. Do not allow hazardous waste to accumulate in the lab[5].
-
Final Disposal Method: The ultimate disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. This final step is managed by your EHS provider.
Disposal of Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be disposed of as non-hazardous solid waste or recycled, according to institutional policy[2][5].
Chemical and Physical Properties Data
| Property | Data | Source(s) |
| Chemical Formula | C₁₈H₁₅ClO₇ | [2] |
| Molecular Weight | 378.76 g/mol | [1][2] |
| CAS Number | 23363-64-6 | [1][2] |
| Appearance | Data not available | [2] |
| Boiling Point | 612.7°C at 760 mmHg | [2] |
| Flash Point | 324.3°C | [2] |
| Solubility | Data not available | [2] |
| Acute Toxicity (Oral) | Data not available | [2] |
| Acute Toxicity (Dermal) | Data not available | [2] |
| Acute Toxicity (Inhaled) | Data not available | [2] |
| Ecological Toxicity | Data not available | [2] |
First Aid Measures
| Exposure Route | Procedure | Source(s) |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [2] |
Experimental Protocols
No experimental protocols for the specific chemical neutralization or in-lab degradation of this compound were found in the reviewed literature. The standard and recommended procedure is the collection and disposal of this compound waste via a certified hazardous waste management service, as detailed in the step-by-step protocol above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C18H15ClO7 | CID 5281606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling Chlorflavonin
Essential Safety and Handling Guide for Chlorflavonin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2] |
Occupational Exposure Limits: There is currently no data available for occupational exposure limits for this compound.[1]
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory environment.
Experimental Protocol: Safe Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion : If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Disposal Plan: this compound Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Caption: A flowchart outlining the proper procedure for the collection, storage, and disposal of this compound waste.
Disposal Protocol
-
Waste Collection :
-
Disposal :
-
Dispose of the contents and the container at an approved waste disposal plant.
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
Mechanism of Action
For researchers in drug development, understanding the mechanism of action is crucial. This compound has been shown to target the acetohydroxyacid synthase catalytic subunit IlvB1 in Mycobacterium tuberculosis, which is involved in the biosynthesis of branched-chain amino acids.[3][4][5]
Caption: A diagram illustrating that this compound inhibits the acetohydroxyacid synthase (IlvB1), thereby blocking the synthesis of branched-chain amino acids in M. tuberculosis.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C18H15ClO7 | CID 5281606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Targets Acetohydroxyacid Synthase Catalytic Subunit IlvB1 for Synergistic Killing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca2.tamu.edu [orca2.tamu.edu]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
